molecular formula C21H22O10 B1672296 Isosalipurposide CAS No. 4547-85-7

Isosalipurposide

カタログ番号: B1672296
CAS番号: 4547-85-7
分子量: 434.4 g/mol
InChIキー: WQCWELFQKXIPCN-JSYAWONVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isosalipurposide (Phlorizin chalcone) is a naturally occurring dihydrochalcone glucoside found in species such as tree peony (Paeonia delavayi), Acacia cyanophylla, and apple trees . In botanical research, it is recognized as the key yellow pigment in the petals of tree peonies, where its biosynthesis is regulated by the sequential actions of chalcone synthase (CHS) and chalcone 2'-glucosyltransferase (THC2'GT) . This compound serves as a critical research tool for investigating plant biochemistry and color development. In pharmacological research, this compound demonstrates significant bioactivity. Studies indicate it exerts a potent cytoprotective effect against oxidative injury in hepatocytes by activating the Nrf2-antioxidant response element (ARE) signaling pathway . This activation leads to the upregulation of key cytoprotective enzymes, including hemeoxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby enhancing cellular glutathione levels and mitigating oxidative stress-induced apoptosis . Further investigations reveal that this compound possesses promising analgesic and anti-inflammatory properties, effectively reducing inflammation in standard experimental models . It has also shown notable gastroprotective activity, protecting the stomach mucosa against ulceration induced by harmful agents . The compound's potential application as a natural colorant has also been explored in textile research, where it imparts a bright yellow hue to wool fibers . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

特性

IUPAC Name

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCWELFQKXIPCN-JSYAWONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316840
Record name Isosalipurposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-85-7
Record name Isosalipurposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosalipurposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosalipurposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isosalipurposide: A Technical Guide to Its Discovery, Isolation from Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest in the fields of phytochemistry and pharmacology. As a member of the flavonoid family, it contributes to the vibrant yellow pigmentation of various plants. Beyond its chromatic properties, this compound has demonstrated a range of promising biological activities, positioning it as a valuable lead compound for drug discovery and development. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological functions and associated signaling pathways.

Discovery and Natural Sources

This compound has been identified and isolated from several plant species, where it often plays a role in the plant's defense mechanisms and pigmentation. The primary documented natural sources of this compound are detailed below.

Key Natural Sources of this compound
Plant SpeciesFamilyPlant PartReference
Corylopsis coreana Uyeki (Korean winter hazel)HamamelidaceaeFlowers[1]
Acacia cyanophylla Lindl. (Blue-leafed wattle)FabaceaeFlowers[2]
Helichrysum arenarium (L.) Moench (Dwarf everlast)AsteraceaeFlowers[3]
Hordeum vulgare L. (Barley)Poaceae-[4]
Cyclamen persicum Mill. (Persian cyclamen)Primulaceae-[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. While specific protocols vary depending on the plant matrix, the following sections outline detailed methodologies based on established phytochemical practices.

General Extraction Methodology

A common approach for extracting this compound and other flavonoid glycosides from plant material is solvent extraction. The choice of solvent is crucial and is often determined by the polarity of the target compound.

Protocol for Solvent Extraction from Corylopsis coreana Flowers:

  • Sample Preparation: Air-dry the flowers of Corylopsis coreana at room temperature and then grind them into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material with 80% ethanol (B145695) at room temperature for 24-48 hours with occasional agitation. An 80% ethanolic extract has been shown to yield a high content of flavonoids from this plant.[5] The solvent-to-solid ratio is typically maintained at 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Chromatographic Purification

Purification of this compound from the crude extract is achieved through a combination of column chromatography techniques.

Protocol for Column Chromatography:

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane to create a slurry.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution Gradient: Elute the column with a gradient of increasing polarity. A typical gradient might start with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), then ethyl acetate, and finally mixtures of ethyl acetate and methanol (B129727).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a solvent system such as ethyl acetate:methanol:water (10:1.35:1, v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Pooling and Further Purification: Combine the fractions containing the compound of interest (this compound). Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is employed.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Detection: UV detector at a wavelength of approximately 370 nm.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

Crystallization
  • Solvent Selection: Dissolve the purified this compound fraction in a minimal amount of a hot solvent in which it is soluble (e.g., methanol).

  • Precipitation: Slowly add a solvent in which this compound is poorly soluble (e.g., water or n-hexane) until turbidity is observed.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by refrigeration to promote crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a cold, non-polar solvent. Dry the crystals under vacuum.

Quantitative Data

The yield and purity of isolated this compound can vary depending on the natural source and the extraction and purification methods employed.

Natural SourceExtraction MethodThis compound Content/YieldReference
Helichrysum arenariumHPLC analysis1.56% to 1.78% of flower dry weight[3]
Acacia cyanophyllaEthyl acetate extraction of flowersMajor glycoside constituent[2]
Corylopsis coreana80% Ethanolic extraction of flowersHigh flavonoid content[5]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to researchers in drug development. Its primary mechanism of action often involves the modulation of key signaling pathways related to oxidative stress and inflammation.

Antioxidant and Cytoprotective Effects

This compound has been shown to possess significant antioxidant properties. It exerts a cytoprotective effect against oxidative injury, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1]

Nrf2-ARE Signaling Pathway Activation by this compound:

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is believed to induce a conformational change in Keap1, leading to the release of Nrf2. Once released, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of several antioxidant genes. This binding initiates the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn increases the intracellular levels of glutathione (B108866) (GSH).[1] The activation of this pathway by this compound has been shown to be mediated by the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[1]

Isosalipurposide_Nrf2_Pathway cluster_nucleus Nuclear Events ISPP This compound ERK ERK ISPP->ERK AMPK AMPK ISPP->AMPK Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 P AMPK->Keap1_Nrf2 P Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE ARE_n ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) Antioxidant_Genes_n Antioxidant Genes (e.g., HO-1, GCL) Cytoprotection Cytoprotection Nrf2_n->ARE_n Binding ARE_n->Antioxidant_Genes_n Activation Antioxidant_Genes_n->Cytoprotection

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Anti-inflammatory, Analgesic, and Gastroprotective Activities

Studies on extracts of Acacia cyanophylla, where this compound is a major component, have demonstrated significant anti-inflammatory, analgesic, and gastroprotective effects.[2] These activities are likely attributable, at least in part, to the antioxidant and enzyme-inhibiting properties of this compound.

Experimental Workflow for this compound Discovery and Isolation

The overall process from plant material to purified this compound and subsequent biological testing can be summarized in the following workflow.

Isosalipurposide_Workflow Plant_Material Plant Material (e.g., Corylopsis coreana flowers) Extraction Solvent Extraction (80% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Purified Fractions TLC->Purified_Fractions Selection HPLC Preparative HPLC Purified_Fractions->HPLC Pure_ISPP Pure this compound HPLC->Pure_ISPP Biological_Assays Biological Activity Assays (e.g., Antioxidant, Anti-inflammatory) Pure_ISPP->Biological_Assays

Caption: General workflow for the isolation and analysis of this compound.

Conclusion

This compound stands out as a natural compound with considerable therapeutic potential. Its well-documented antioxidant, anti-inflammatory, and cytoprotective properties, mediated through defined signaling pathways, make it an attractive candidate for further investigation in drug discovery programs. The methodologies outlined in this guide for its isolation and purification from natural sources provide a solid foundation for researchers to obtain this compound for further study. As research continues, the full pharmacological profile and potential clinical applications of this compound will undoubtedly be further elucidated, paving the way for the development of new therapeutic agents.

References

Isosalipurposide: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has garnered significant interest in the scientific community for its notable cytoprotective and antioxidant properties. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its primary mechanism of action, and the experimental methodologies employed in its study.

Chemical Properties

This compound, also known as Phlorizin chalcone, is a natural product that has been isolated from various plant species, including Corylopsis coreana.[1] Its chemical structure consists of a chalcone backbone with a glucose moiety attached. The key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 4547-85-7[2]
Molecular Formula C₂₁H₂₂O₁₀[2]
Molecular Weight 434.40 g/mol [2]
Melting Point 172-173 °C
Appearance White crystalline solid
Solubility Soluble in water and organic solvents.
Synonyms Isosalipurpuroside, Phlorizin chalcone, Chalcononaringenin 2'-O-glucoside[2]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed spectra with peak assignments are often found in specific research publications, the characteristic spectral data are summarized below.

SpectroscopyKey Features
¹H NMR Signals corresponding to aromatic protons of the two phenyl rings, olefinic protons of the α,β-unsaturated ketone system, and protons of the glucose moiety.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, olefinic carbons, and carbons of the glucosyl unit. A representative spectrum is available on PubChem.[2]
FT-IR Characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the chalcone, aromatic C=C stretching, and C-O stretching of the glycosidic bond.
UV-Vis Absorption maxima characteristic of the chalcone chromophore, typically showing two main absorption bands. Chalcones generally exhibit a major absorption band around 340-390 nm (Band I) and a minor band around 220-270 nm (Band II).

Biological Activity: Cytoprotection via Nrf2 Activation

The primary biological activity of this compound investigated to date is its cytoprotective effect against oxidative stress. This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, this inhibition is released, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL).[3] The activation of this pathway by this compound has been shown to involve the upstream kinases, Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[3]

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Corylopsis coreana) Extraction Solvent Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Partition Enriched_Fraction Enriched Chalcone Fraction Partition->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC) Fractions->Purification This compound Pure this compound Purification->this compound

References

Unveiling the Molecular Architecture of Isosalipurposide: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular structure, formula, and elucidation of isosalipurposide. This document provides an in-depth analysis of the spectroscopic data and experimental protocols used to characterize this bioactive chalcone (B49325) glycoside.

Introduction

This compound, a naturally occurring chalcone glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as an antioxidant and a cytoprotective agent.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a detailed overview of the elucidation of the molecular structure and formula of this compound, presenting key quantitative data, experimental methodologies, and logical workflows.

Molecular Formula and Structure

The molecular formula for this compound has been determined to be C₂₁H₂₂O₁₀ .[1] Its systematic IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. This compound is classified as a chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Specifically, it is a glucoside of 2',4',6',4-tetrahydroxychalcone, where a β-D-glucopyranosyl unit is attached at the 2'-position of the A-ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₁₀[1]
Molecular Weight434.40 g/mol
Monoisotopic Mass434.1213 Da
CAS Number4547-85-7[1]

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

A representative protocol for the isolation and purification of this compound from its natural sources, such as Corylopsis coreana Uyeki flos, involves the following steps:

  • Extraction: The plant material is extracted with a suitable solvent, such as 100% ethanol, to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to chromatographic techniques for purification. A common method is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Method for this compound Purification

ParameterDescription
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 350 nm
Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic techniques to determine its molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm, J in Hz)
Chalcone Moiety
2130.57.6 (d, 8.5)
3116.26.9 (d, 8.5)
4160.1-
5116.26.9 (d, 8.5)
6130.57.6 (d, 8.5)
α126.07.8 (d, 15.5)
β145.08.1 (d, 15.5)
C=O192.5-
1'106.0-
2'162.0-
3'96.56.2 (d, 2.0)
4'165.0-
5'95.56.1 (d, 2.0)
6'163.0-
Glucose Moiety
1''101.05.0 (d, 7.5)
2''74.53.5 (m)
3''77.03.4 (m)
4''71.03.3 (m)
5''78.03.4 (m)
6''62.03.9 (dd, 12.0, 5.5), 3.7 (dd, 12.0, 2.0)

Note: These are predicted values based on similar compounds and may vary slightly from experimental data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. In the mass spectrum of this compound, the molecular ion peak [M-H]⁻ would be observed at an m/z of approximately 433.1140. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

m/z (ion)Description
433.1140 [M-H]⁻Deprotonated molecular ion
271.0607 [M-H-162]⁻Loss of the glucose moiety
135.0446Fragment corresponding to the A-ring after retro-Diels-Alder cleavage
119.0497Fragment corresponding to the B-ring after retro-Diels-Alder cleavage

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various analytical techniques.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Corylopsis coreana) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC Purification crude_extract->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr molecular_formula Molecular Formula (C21H22O10) ms->molecular_formula fragmentation Fragmentation Pattern ms->fragmentation connectivity Atom Connectivity nmr->connectivity stereochemistry Stereochemistry nmr->stereochemistry data_integration Data Integration and Interpretation molecular_formula->data_integration fragmentation->data_integration connectivity->data_integration stereochemistry->data_integration final_structure Final Structure of this compound data_integration->final_structure

Figure 1: Experimental workflow for the structural elucidation of this compound.

Signaling Pathway Involvement: The Nrf2 Connection

This compound has been shown to exert a cytoprotective effect against oxidative injury through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of this pathway by this compound involves the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).

nrf2_pathway cluster_upstream Upstream Signaling cluster_nrf2_regulation Nrf2 Regulation cluster_nuclear_events Nuclear Events This compound This compound erk ERK This compound->erk activates ampk AMPK This compound->ampk activates nrf2_cyto Nrf2 (cytoplasm) erk->nrf2_cyto phosphorylates ampk->nrf2_cyto phosphorylates keap1 Keap1 keap1->nrf2_cyto sequesters ubiquitination Ubiquitination & Degradation keap1->ubiquitination mediates nrf2_cyto->ubiquitination leads to nrf2_nucleus Nrf2 (nucleus) nrf2_cyto->nrf2_nucleus translocates are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to gene_expression Target Gene Expression (e.g., HO-1, GCL) are->gene_expression induces

Figure 2: Signaling pathway of Nrf2 activation by this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of isolation by HPLC and detailed spectroscopic analysis using NMR and mass spectrometry, its molecular formula and intricate three-dimensional structure have been confidently established. This foundational knowledge is critical for understanding its biological activities, such as the activation of the Nrf2 signaling pathway, and paves the way for its potential development as a therapeutic agent. This guide provides a comprehensive technical overview to aid researchers in their exploration of this compound and other related natural products.

References

Preliminary Biological Activities of Isosalipurposide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a chalcone (B49325) glycoside, has demonstrated a range of promising preliminary biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides an in-depth overview of its documented anti-inflammatory, antioxidant, gastroprotective, and cytoprotective properties. The information herein is compiled from preclinical studies to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this compound's bioactivities.

Introduction

This compound is a naturally occurring chalcone, a class of compounds known for their diverse pharmacological effects.[1] As a precursor to flavonoids, it shares a common chemical scaffold that imparts a broad spectrum of biological activities.[2] This guide focuses on the scientifically validated preliminary biological activities of this compound, providing a technical framework for its potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antioxidant and Enzyme Inhibitory Activities of this compound

Activity AssessedAssayIC50 Value (µg/mL)Source
Antioxidant ActivityDPPH Radical Scavenging81.9[3]
Enzyme InhibitionAcetylcholinesterase (AChE)52.04[3]

Key Biological Activities and Experimental Protocols

Anti-inflammatory Activity

This compound has exhibited promising anti-inflammatory potential in preclinical models.[3]

Experimental Model: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

  • Methodology:

    • Male Wistar rats are fasted overnight with free access to water.

    • This compound is administered intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

    • After a set pre-treatment time (e.g., 30 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[1]

    • Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[1]

    • The percentage of inhibition of edema is calculated for each group relative to the control group.[1]

  • Observed Effect: this compound displayed promising anti-inflammatory potential.[3] Specific quantitative data on the percentage of edema inhibition were not available in the reviewed literature.

Gastroprotective Activity

Studies have indicated that this compound can protect the gastric mucosa from injury.[3]

Experimental Model: HCl/EtOH-Induced Gastric Ulcers in Rats

  • Objective: To assess the gastroprotective effects of this compound against chemically induced gastric lesions.

  • Methodology:

    • Rats are fasted for 24 hours prior to the experiment, with water available ad libitum.

    • This compound is orally administered to the test groups at different concentrations. A control group receives the vehicle, and a positive control group may receive a standard gastroprotective agent (e.g., omeprazole).

    • One hour after treatment, gastric ulcers are induced by oral administration of an HCl/EtOH solution (e.g., 1 mL of 60% ethanol (B145695) in 150 mM HCl).[4]

    • After a specified period (e.g., 1 hour), the animals are euthanized, and their stomachs are excised.[4]

    • The stomachs are opened along the greater curvature, and the ulcerated area is measured.

    • The percentage of ulcer inhibition is calculated by comparing the ulcerated area in the treated groups to that in the control group.[4]

  • Observed Effect: this compound showed a protective effect on the stomach against ulcers induced by HCl/EtOH.[3] Specific quantitative data on the percentage of ulcer inhibition were not available in the reviewed literature.

Cytoprotective and Antioxidant Activity

This compound has been shown to protect cells from oxidative stress through the activation of the Nrf2 signaling pathway.[5]

Experimental Model: Oxidative Stress in Human Hepatoma (HepG2) Cells

  • Objective: To investigate the cytoprotective mechanism of this compound against oxidative damage.

  • Methodology:

    • Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

    • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.

    • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a pro-oxidant agent, such as tert-butylhydroperoxide (t-BHP).[5]

    • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of this compound.

    • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Western Blot Analysis: The protein expression levels of key components of the Nrf2 pathway (e.g., Nrf2, HO-1, GCLC) and upstream kinases (e.g., p-ERK, p-AMPK) are analyzed.[5]

    • ARE-Luciferase Reporter Assay: To confirm the activation of the Nrf2 pathway, cells are transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid, and luciferase activity is measured after treatment.[5]

  • Observed Effects:

    • This compound treatment led to the nuclear translocation of Nrf2.[5]

    • It increased the activity of the ARE reporter gene and the protein levels of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[5]

    • Pre-treatment with this compound rescued HepG2 cells from t-BHP-induced ROS production, glutathione (B108866) depletion, and subsequent apoptotic cell death.[5]

Potential Anti-Cancer Activity

Preliminary evidence suggests that this compound may possess anti-cancer properties, primarily through the induction of apoptosis.

Experimental Model: Human Hepatoma (HepG2) Cells

  • Objective: To evaluate the potential anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

  • Methodology:

    • Cell Viability/Cytotoxicity Assay: HepG2 cells are treated with a range of this compound concentrations for different time points (e.g., 24, 48, 72 hours). Cell viability is then determined using an MTT or similar assay to calculate the IC50 value.

    • Apoptosis Assay: Apoptosis can be assessed through various methods:

      • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

      • Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7).

      • Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

  • Observed Effect: this compound ameliorated mitochondrial dysfunction and apoptosis induced by rotenone (B1679576) in HepG2 cells.[5] While this points to a pro-apoptotic potential, specific cytotoxicity studies with IC50 values against cancer cell lines were not found in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Nrf2-Mediated Cytoprotection

A key mechanism underlying the antioxidant and cytoprotective effects of this compound is the activation of the Nrf2 signaling pathway.

Nrf2_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ERK ERK This compound->ERK Activates AMPK AMPK This compound->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates AMPK->Nrf2_Keap1 Phosphorylates Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociates Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound-induced Nrf2 signaling pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described.

Carrageenan_Edema_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep treatment Treatment Administration (this compound / Vehicle / Standard) animal_prep->treatment induction Carrageenan Injection (Paw Inflammation) treatment->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement At 1, 2, 3, 4, 5 hours data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis end End data_analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Gastric_Ulcer_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep treatment Oral Administration (this compound / Vehicle / Standard) animal_prep->treatment induction HCl/EtOH Administration (Gastric Ulcer Induction) treatment->induction 1 hour post-treatment euthanasia Euthanasia & Stomach Excision induction->euthanasia 1 hour post-induction ulcer_measurement Ulcer Area Measurement euthanasia->ulcer_measurement data_analysis Data Analysis (% Ulcer Inhibition) ulcer_measurement->data_analysis end End data_analysis->end

Caption: Workflow for HCl/EtOH-Induced Gastric Ulcer Assay.

HepG2_Viability_Workflow start Start cell_seeding Seed HepG2 Cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat with this compound (Various Concentrations) incubation_24h->treatment incubation_treatment Incubate for 24/48/72 hours treatment->incubation_treatment mtt_assay Perform MTT Assay incubation_treatment->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for HepG2 Cell Viability Assay.

Conclusion and Future Directions

This compound has demonstrated multifaceted biological activities in preliminary studies, including anti-inflammatory, gastroprotective, and potent antioxidant effects mediated by the Nrf2 signaling pathway. These findings underscore its potential as a lead compound for the development of novel therapeutic agents.

Future research should focus on:

  • Obtaining more precise quantitative data, such as dose-response relationships and ED50/IC50 values, for its anti-inflammatory and gastroprotective effects.

  • Elucidating the specific molecular targets and downstream signaling cascades involved in its various biological activities.

  • Conducting comprehensive in vivo studies in relevant disease models to validate its therapeutic efficacy and safety profile.

  • Investigating its potential anti-cancer activity more thoroughly across a panel of cancer cell lines to determine its spectrum of activity and mechanism of action.

This technical guide provides a solid foundation for researchers to build upon, paving the way for further exploration of this compound's therapeutic potential.

References

Isosalipurposide: A Technical Deep Dive into its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory pathways modulated by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory and Related Activities

While specific quantitative data on the direct anti-inflammatory effects of purified this compound is limited in publicly available literature, studies on extracts containing this compound as a major component provide valuable insights into its potential potency.

Bioassay Test Substance Dose/Concentration Effect Model Reference
Carrageenan-Induced Paw EdemaCrude Methanolic Extract of Acacia cyanophylla400 mg/kg43.32% inhibitionRat[1]
DPPH Radical ScavengingThis compoundIC50: 81.9 µg/mLAntioxidant ActivityIn vitro[2]
Acetylcholinesterase InhibitionThis compoundIC50: 52.04 µg/mLAnti-cholinesterase ActivityIn vitro[2]

Modulated Signaling Pathways

This compound is known to exert its anti-inflammatory and cytoprotective effects by modulating key signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP This compound Keap1_Nrf2 Keap1-Nrf2 Complex ISPP->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub leads to ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription

This compound-mediated activation of the Nrf2 pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Chalcones, the class of compounds to which this compound belongs, are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP This compound IKK IKK ISPP->IKK inhibits IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 releases p65_p50_n p65/p50 p65_p50->p65_p50_n translocation IkB_p65_p50 IκBα-p65/p50 Complex IkB_p65_p50->IKK is acted upon by DNA DNA p65_p50_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) DNA->Proinflammatory_Genes activates transcription

Inhibitory effect of this compound on the NF-κB pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assays

Objective: To determine the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[3]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[4][5]

  • Incubation: The cells are incubated for an additional 24 hours.[5]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]

    • An equal volume of cell culture supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Objective: To quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with this compound and LPS as described in the nitric oxide inhibition assay.

  • Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The cytokine concentrations in the samples are then interpolated from the standard curve. The percentage of cytokine inhibition is calculated, and IC50 values are determined.

In Vivo Anti-inflammatory Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used for the study.

  • Grouping and Administration: Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and several experimental groups receiving different doses of this compound. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6][7]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[6][8]

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[6]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema for each treated group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay A RAW 264.7 Cell Culture B Seeding in 96-well plates A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Incubation (24h) D->E F Griess Assay for NO E->F G ELISA for Cytokines (TNF-α, IL-6, IL-1β) E->G H Animal Grouping & Dosing I This compound Administration H->I J Carrageenan Injection in Paw I->J K Paw Volume Measurement (0-5h) J->K L Calculation of Edema Inhibition K->L

Workflow for in vitro and in vivo anti-inflammatory assays.

Conclusion

This compound demonstrates significant promise as an anti-inflammatory agent, primarily through its modulation of the Nrf2 and NF-κB signaling pathways. While further research is required to establish a comprehensive quantitative profile of the purified compound, the existing data from extracts rich in this compound strongly support its anti-inflammatory potential. The experimental protocols detailed in this guide provide a robust framework for future investigations into the precise mechanisms of action and therapeutic efficacy of this compound. As our understanding of its molecular interactions grows, this compound may represent a valuable lead compound in the development of novel therapies for a range of inflammatory conditions.

References

Gastroprotective Effects of Isosalipurposide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on the gastroprotective effects of Isosalipurposide are not currently available in the published scientific literature. This guide provides a comprehensive overview of the available in vitro data for this compound and supplements it with in vivo findings for its aglycone, Isoliquiritigenin (B1662430), a closely related chalcone (B49325). This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Gastroprotective Potential

This compound (ISPP) is a chalcone glycoside that has been isolated from various plant species. Chalcones are a class of natural compounds known for their diverse pharmacological activities. While in vivo research on the gastroprotective effects of this compound is pending, in vitro studies have demonstrated its cytoprotective properties against oxidative stress, a key factor in the pathogenesis of gastric ulcers. The protective mechanism of ISPP appears to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which upregulates the expression of several antioxidant and cytoprotective enzymes.

This technical guide will first detail the in vitro cytoprotective mechanisms of this compound. Subsequently, it will present the in vivo gastroprotective data of its aglycone, Isoliquiritigenin, to provide insights into the potential in vivo efficacy of this compound.

In Vitro Cytoprotective Effects of this compound

Activation of the Nrf2-ARE Signaling Pathway

In vitro studies using human hepatoma HepG2 cells have shown that this compound exerts a cytoprotective effect against oxidative injury by activating the Nrf2-ARE signaling pathway.[1]

Key findings include:

  • Nuclear Translocation of Nrf2: Treatment with this compound leads to the translocation of Nrf2 from the cytoplasm to the nucleus.[1]

  • Increased ARE Reporter Gene Activity: this compound enhances the transcriptional activity of the antioxidant response element (ARE).[1]

  • Upregulation of Antioxidant Enzymes: The activation of the Nrf2-ARE pathway results in increased protein levels of glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HO-1).[1]

  • Increased Intracellular Glutathione (B108866) Levels: The upregulation of GCL leads to an increase in the intracellular levels of glutathione (GSH), a major antioxidant.[1]

The activation of this pathway is mediated by the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[1]

Isosalipurposide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP This compound in_cell ISPP->in_cell Cell Cell Membrane ERK ERK Nrf2 Nrf2 ERK->Nrf2 activates AMPK AMPK AMPK->Nrf2 activates Keap1 Keap1 Keap1->Nrf2 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE GCL GCL ARE->GCL upregulates HO1 HO-1 ARE->HO1 upregulates GSH GSH GCL->GSH synthesizes Cytoprotection Cytoprotection HO1->Cytoprotection GSH->Cytoprotection in_cell->ERK phosphorylates in_cell->AMPK phosphorylates nrf2_keap1 Nrf2_nuc->ARE binds to

Caption: this compound's Nrf2-mediated cytoprotective pathway.

In Vivo Gastroprotective Effects of Isoliquiritigenin (Aglycone of this compound)

Isoliquiritigenin, the aglycone of this compound, has demonstrated gastroprotective effects in an in vivo mouse model of indomethacin-induced gastric ulcers.[2][3]

Quantitative Data
Compound Dose Animal Model Ulcer Induction Key Findings Reference
IsoliquiritigeninNot specified in abstractMiceIndomethacin (B1671933)Prevented the occurrence of gastric ulcers. Attributed to high distribution in the stomach.[2][3]

Note: Specific dose-response data and ulcer index reductions were not available in the abstracts of the search results. A full-text review of the cited paper would be necessary to obtain this quantitative data.

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Mice

The following is a generalized protocol based on the available information.[2][3] Specific details such as animal strain, weight, and fasting times may vary.

  • Animals: Male mice are used for the experiment.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Fasting: Mice are fasted for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • The test group receives Isoliquiritigenin orally at predetermined doses.

    • The control group receives the vehicle.

    • A positive control group may receive a standard anti-ulcer drug.

  • Ulcer Induction: One hour after the administration of the test compound, all animals except the naive control group are orally administered indomethacin (e.g., 20-30 mg/kg) to induce gastric ulcers.

  • Observation Period: Animals are observed for a period of 4-6 hours after indomethacin administration.

  • Sample Collection: At the end of the observation period, animals are euthanized, and their stomachs are excised.

  • Evaluation of Gastric Lesions: The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the area of the lesions.

  • Biochemical and Histological Analysis: Gastric tissue may be collected for the analysis of mucus content, cyclooxygenase (COX) activity, and histological examination.

Experimental_Workflow A Animal Acclimatization B Fasting (18-24h) A->B C Oral Administration (Isoliquiritigenin/Vehicle) B->C D Ulcer Induction (Oral Indomethacin) C->D 1h E Observation (4-6h) D->E F Euthanasia & Stomach Excision E->F G Evaluation of Gastric Lesions F->G H Biochemical & Histological Analysis F->H

Caption: Experimental workflow for the in vivo gastroprotective study.
Proposed Mechanism of Action of Isoliquiritigenin

The gastroprotective effect of Isoliquiritigenin is believed to be mediated through the following mechanisms:[2][3]

  • Increased Gastric Mucus Scretion: Isoliquiritigenin enhances the secretion of gastric mucus, which forms a protective barrier against the corrosive effects of gastric acid and pepsin.

  • Modulation of Cyclooxygenase-2 (COX-2): The compound is thought to counteract the indomethacin-induced decrease in COX-2. COX-2 is involved in the synthesis of prostaglandins, which play a crucial role in maintaining mucosal integrity and promoting mucus and bicarbonate secretion.

Isoliquiritigenin_Mechanism ILTG Isoliquiritigenin COX2 COX-2 ILTG->COX2 counteracts inhibition Mucus Gastric Mucus Secretion ILTG->Mucus increases Indo Indomethacin Indo->COX2 inhibits PGs Prostaglandins COX2->PGs produces PGs->Mucus stimulates Protection Gastroprotection Mucus->Protection

Caption: Proposed gastroprotective mechanism of Isoliquiritigenin.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses cytoprotective properties mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The in vivo gastroprotective effects of its aglycone, Isoliquiritigenin, further support the potential of this compound as a gastroprotective agent.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • In vivo evaluation of this compound: Conducting dose-response studies in various animal models of gastric ulcers (e.g., ethanol-induced, NSAID-induced) to determine its efficacy and potency.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and conversion to Isoliquiritigenin in vivo.

  • Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the in vivo gastroprotective effects of this compound.

Such studies will be crucial for the development of this compound as a potential therapeutic agent for the prevention and treatment of gastric ulcers.

References

Isosalipurposide: A Deep Dive into its Cytoprotective Properties Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide (ISPP), a chalcone (B49325) glycoside, has emerged as a promising natural compound with significant cytoprotective effects against oxidative stress. This technical guide synthesizes the current scientific evidence, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies that underpin its protective actions. ISPP's primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This activation is mediated by upstream kinases, including Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK). The subsequent nuclear translocation of Nrf2 leads to the upregulation of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This guide provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data from key studies to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular defense against oxidative damage is orchestrated by a complex network of antioxidant enzymes and cytoprotective proteins. The Nrf2-ARE signaling pathway stands as a central regulator of this defense mechanism.

This compound, a naturally occurring chalcone, has garnered significant attention for its potent antioxidant and cytoprotective properties.[1] This document serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the mechanisms by which this compound confers protection against oxidative stress, with a focus on its interaction with the Nrf2 pathway.

Molecular Mechanism of Action: The Nrf2 Signaling Pathway

The cytoprotective effects of this compound are predominantly mediated through the activation of the Nrf2 signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.

The activation of Nrf2 by this compound is initiated by the upstream phosphorylation of ERK and AMPK.[1] These kinases, in turn, are thought to phosphorylate Nrf2 or associated proteins, facilitating its dissociation from Keap1. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[1] The resulting increase in the intracellular levels of these protective proteins enhances the cell's capacity to scavenge ROS and detoxify harmful electrophiles, thereby conferring resistance to oxidative stress-induced cell death.

Signaling Pathway Diagram

Isosalipurposide_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP This compound ERK ERK ISPP->ERK AMPK AMPK ISPP->AMPK pERK p-ERK ERK->pERK P pAMPK p-AMPK AMPK->pAMPK P Keap1_Nrf2 Keap1-Nrf2 Complex pERK->Keap1_Nrf2 pAMPK->Keap1_Nrf2 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2_cyto Dissociation GCL GCL GSH Glutathione (GSH) GCL->GSH Synthesizes HO1 HO-1 ARE ARE Nrf2_nuc->ARE Binds to TargetGenes Target Gene Expression ARE->TargetGenes TargetGenes->GCL Induces TargetGenes->HO1 Induces Cell_Viability_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells treatment Treat with ISPP and/or t-BHP seed_cells->treatment add_mtt Add MTT solution treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability end_process End calculate_viability->end_process Western_Blot_Logic input Cell Lysate sds_page SDS-PAGE (Protein Separation) input->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Densitometry Quantification detection->quantification output Protein Expression Level quantification->output

References

Isosalipurposide: A Comprehensive Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse and promising therapeutic activities.[1] As a member of the flavonoid family, it is naturally found in various plant species. This technical guide provides an in-depth literature review of the therapeutic potential of this compound, with a focus on its antioxidant, cytoprotective, anti-inflammatory, analgesic, gastroprotective, and anti-acetylcholinesterase activities. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to support further research and drug development efforts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₂O₁₀PubChem
Molecular Weight 434.4 g/mol PubChem
IUPAC Name (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-onePubChem
CAS Number 4547-85-7PubChem

Therapeutic Potential and Underlying Mechanisms

Antioxidant and Cytoprotective Activities

This compound has demonstrated significant antioxidant and cytoprotective properties. Its ability to scavenge free radicals and protect cells from oxidative damage is a cornerstone of its therapeutic potential.

Quantitative Data: Antioxidant and Anti-acetylcholinesterase Activities

AssayIC₅₀ Value (µg/mL)Source
DPPH Radical Scavenging81.9[1]
Acetylcholinesterase (AChE) Inhibition52.04[1]

Mechanism of Cytoprotection: Nrf2 Signaling Pathway

A key mechanism underlying the cytoprotective effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound treatment leads to the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK), which in turn promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately enhancing the cell's capacity to counteract oxidative stress.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK AMPK AMPK This compound->AMPK pERK p-ERK ERK->pERK pAMPK p-AMPK AMPK->pAMPK Keap1_Nrf2 Keap1-Nrf2 Complex pERK->Keap1_Nrf2 Inhibits pAMPK->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Target_Genes Target Genes (HO-1, GCL) ARE->Target_Genes Activates Cytoprotection Cytoprotection Target_Genes->Cytoprotection

References

Isosalipurposide: A Comprehensive Technical Guide on its Role as a Plant Metabolite and Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a naturally occurring chalcone (B49325) glycoside, has garnered significant attention within the scientific community for its diverse biological activities and its role as a plant secondary metabolite. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, biosynthesis in plants, and its established pharmacological effects. A key focus is placed on its cytoprotective mechanism via the activation of the Nrf2 signaling pathway. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and includes visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Introduction

This compound is a chalcone, a class of compounds that are precursors to flavonoids and are abundant in plants.[1] Chemically, it is a monosaccharide derivative of trans-chalcone, substituted with hydroxy groups at positions 4, 4', and 6, and a beta-D-glucopyranosyloxy group at the 2' position.[1] This compound is found in a variety of plant species, including Acacia cyanophylla, Corylopsis coreana, Hordeum vulgare, and Cyclamen persicum.[1][2][3] As a plant metabolite, this compound is involved in defense mechanisms.[4][5] In recent years, it has been investigated for its potential therapeutic applications, demonstrating significant antioxidant, anti-inflammatory, analgesic, and gastroprotective properties.[6][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, characterization, and formulation in research and development.

PropertyValueReference
Molecular Formula C₂₁H₂₂O₁₀[1]
Molecular Weight 434.39 g/mol [1]
CAS Number 4547-85-7[1]
IUPAC Name (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
Appearance Yellow compound[2][8]
Solubility Soluble in polar organic solvents like methanol (B129727) and ethanol.General chemical knowledge

Role as a Plant Metabolite

Biosynthesis

This compound is synthesized in plants via the flavonoid biosynthesis pathway, which is a well-characterized route for the production of a wide array of secondary metabolites. The biosynthesis begins with precursors from primary metabolism. The core chalcone structure is assembled by the enzyme Chalcone Synthase (CHS) .

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of p-Coumaroyl-CoA: The shikimate pathway produces aromatic amino acids, including phenylalanine. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[9]

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone).[10][11]

  • Glycosylation: The final step is the glycosylation of the chalcone at the 2'-hydroxyl group. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a chalcone 2'-O-glucosyltransferase, which transfers a glucose moiety from UDP-glucose to the chalcone backbone to yield this compound.[2][12] While a specific UGT for this compound has not been definitively identified, enzymes with this activity have been characterized in plants.[2][13]

This compound Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone 3 molecules This compound This compound Naringenin Chalcone->this compound UDP-glucosyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.
Role in Plant Defense

As a flavonoid, this compound likely plays a role in plant defense. Flavonoids can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants in response to pathogen attack or are constitutively present, respectively.[5][14] They can also function as feeding deterrents against herbivores.[9][15] While direct evidence for this compound's specific role in defending its host plants against particular pathogens or herbivores is limited, its accumulation in response to stress and its known biological activities suggest a protective function. For instance, flavonoids can inhibit the growth of pathogenic fungi and bacteria.[16]

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects that are of interest for drug development.

Cytoprotective and Antioxidant Activity via Nrf2 Activation

A primary mechanism underlying the beneficial effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18][19]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of certain signaling pathways, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

This compound has been shown to induce the nuclear translocation of Nrf2.[6] This activation is mediated, at least in part, by the phosphorylation of upstream kinases, specifically Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK) .[6][20] The activation of Nrf2 by this compound leads to the increased expression of downstream target genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[6]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.[17]

The upregulation of these genes results in an enhanced cellular antioxidant capacity, protecting cells from oxidative damage.

Isosalipurposide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK This compound->ERK Activates AMPK AMPK This compound->AMPK Activates p-ERK p-ERK ERK->p-ERK Phosphorylation Nrf2_free Nrf2 p-ERK->Nrf2_free Promotes release p-AMPK p-AMPK AMPK->p-AMPK Phosphorylation p-AMPK->Nrf2_free Promotes release Nrf2_Keap1 Nrf2-Keap1 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Target_Genes HO-1, GCL, NQO1 ARE->Target_Genes Induces transcription Cytoprotection Cytoprotection Target_Genes->Cytoprotection Leads to Extraction_Isolation_Workflow start Air-dried and powdered Acacia cyanophylla flowers maceration Maceration with 80% Methanol start->maceration filtration Filtration and Concentration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chrom Column Chromatography (Silica Gel) etOAc_fraction->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc Pool promising fractions pure_iso Pure this compound hplc->pure_iso

References

Methodological & Application

Application Notes and Protocols for Isosalipurposide Extraction from Acacia cyanophylla Flowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalipurposide, a chalcone (B49325) glycoside found in the flowers of Acacia cyanophylla (also known as Acacia saligna), has demonstrated significant potential as an analgesic, anti-inflammatory, and gastroprotective agent.[1] This document provides a detailed protocol for the extraction and isolation of this compound from Acacia cyanophylla flowers. The protocol is based on a compilation of methodologies reported in scientific literature, employing a sequential polarity-based solvent extraction followed by column chromatography for purification. Additionally, this note summarizes the quantitative data regarding extraction yields and discusses the likely anti-inflammatory signaling pathways modulated by this compound, based on the known mechanisms of chalcones.

Introduction

Acacia cyanophylla, a member of the Fabaceae family, is recognized for its rich composition of bioactive metabolites, including flavonoids, polysaccharides, and other phenolic compounds.[2] Among these, this compound (a chalcone) has been identified as a major constituent of the flowers with promising pharmacological activities.[1] Chalcones, in general, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[3] The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[4][5][6][7] This application note provides a comprehensive guide for the efficient extraction and purification of this compound for further pharmacological investigation and drug development.

Quantitative Data Summary

The following table summarizes the reported yield of this compound and other extracts from Acacia cyanophylla flowers. This data is crucial for estimating the expected output and for planning the scale of the extraction process.

Plant Material & ExtractYield (% w/w of dried flowers)Reference
This compound (from Ethyl Acetate (B1210297) Extract)0.75%[8]
Quercetin (from Ethyl Acetate Extract)0.002%[8]
Naringenin (from Ethyl Acetate Extract)Trace amounts[8]
Water Extract7.45% (w/w of fresh weight)[9]

Experimental Protocol: Extraction and Isolation of this compound

This protocol details a sequential extraction method followed by column chromatography for the purification of this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh flowers of Acacia cyanophylla.

  • Air-dry the flowers in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried flowers into a fine powder using a mechanical grinder.

2. Sequential Solvent Extraction:

  • Step 2.1: Methanol (B129727) Extraction:

    • Macerate the dried flower powder (e.g., 250 g) in methanol at room temperature with occasional stirring for 24-48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Step 2.2: Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with dichloromethane, followed by ethyl acetate, and then n-butanol.

    • Collect the ethyl acetate fraction, as it is reported to be rich in this compound.[8]

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3. Column Chromatography Purification:

  • Step 3.1: Column Preparation:

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Step 3.2: Sample Loading:

    • Adsorb the dried ethyl acetate extract onto a small amount of silica gel.

    • Carefully load the sample-adsorbed silica gel onto the top of the prepared column.

  • Step 3.3: Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for separating flavonoid glycosides is a mixture of chloroform (B151607) and methanol, or ethyl acetate and methanol, with an increasing proportion of methanol.

    • Collect fractions of the eluate.

  • Step 3.4: Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

    • Concentrate the pooled fractions to obtain purified this compound.

4. Identification and Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

    • NMR Spectroscopy: 1H and 13C NMR for structural elucidation.[10]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

    • HPLC: To assess the purity of the final compound.[9]

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Acacia cyanophylla Flower Powder extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Sequential Liquid-Liquid Partitioning (Dichloromethane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration This compound Purified this compound final_concentration->this compound characterization Structural Characterization (NMR, MS, HPLC) This compound->characterization end End characterization->end

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

The precise signaling pathway for this compound is yet to be fully elucidated. However, based on the known anti-inflammatory mechanisms of chalcones, it is hypothesized to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Leads to Degradation NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Releases NFkappaB_translocated NF-κB (p50/p65) NFkappaB_active->NFkappaB_translocated Translocates This compound This compound (Chalcones) This compound->IKK Inhibits This compound->NFkappaB_active May Inhibit Translocation DNA DNA NFkappaB_translocated->DNA Binds to Proinflammatory_genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocol outlined in this application note provides a robust framework for the extraction and isolation of this compound from Acacia cyanophylla flowers. The presented quantitative data and the proposed mechanism of action offer valuable information for researchers interested in the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and to explore its full pharmacological profile.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isosalipurposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, is a significant bioactive compound found in various plant species, notably in the genus Salix (willow). It is recognized for its potential anti-inflammatory and other pharmacological activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water as the mobile phase. This methodology allows for the effective separation of this compound from other related flavonoids and compounds present in complex matrices like plant extracts.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A Discovery C18 column (150 x 2.1 mm, 5 µm particle size) or equivalent is recommended.[1]

  • Solvents: HPLC grade acetonitrile (ACN), phosphoric acid (H₃PO₄), and ultrapure water.

  • Reference Standard: this compound standard of known purity. Isoliquiritigenin can be used as a reference substance if a pure this compound standard is unavailable.[2]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Lichroprep RP-18) may be required for complex samples like plant extracts.[1]

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in water (v/v).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Willow Bark)
  • Extraction: Extract the powdered willow bark with methanol (MeOH).

  • Solid Phase Extraction (SPE):

    • Condition an RP-18 SPE column with 6 mL of ACN followed by 6 mL of 20% ACN in water.[1]

    • Load 80 mL of the methanolic extract onto the conditioned column.[1]

    • Rinse the column with 3.2 mL of 20% ACN in water.[1]

    • Elute this compound with 2 mL of 20% ACN in water (Fraction A).[1]

    • For the elution of other related compounds like 6”-O-p-coumaroylthis compound, the column can be washed with 2.7 mL of 30% ACN/H₂O and then eluted with 2.3 mL of 30% ACN (Fraction B).[1]

    • Combine the fractions containing the chalcones and adjust the volume to 10 mL in a volumetric flask for HPLC analysis.[1]

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column Discovery C18 (150 x 2.1 mm, 5 µm)[1]Discovery C18 (150 x 2.1 mm, 5 µm)[1]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile (ACN)A: 0.1% H₃PO₄ in WaterB: Acetonitrile (ACN)
Gradient Elution 20% to 50% B in 15 minutes[1][2]2% to 37% B in 60 minutes[1][2]
Flow Rate 0.4 mL/min[1]0.4 mL/min[1]
Column Temperature 21°C[1]20°C[1]
Detection Wavelength 280 nm[1]280 nm[1]
Injection Volume To be optimized (typically 10-20 µL)To be optimized (typically 10-20 µL)
Re-equilibration Time 15 minutes[1]10 minutes[1]

Method Validation Parameters

For a robust and reliable analytical method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.To be determined based on the linearity study.
Accuracy The closeness of the test results to the true value.Recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 2%.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or with different equipment.RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, or mobile phase composition.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Linear Regression Equation

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2 (between adjacent peaks)
%RSD of Peak Area (n=6) ≤ 2%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of this compound's potential role in signaling pathways.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Plant Material / Formulation Extraction Extraction (e.g., with Methanol) Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE HPLC HPLC System SPE->HPLC Standard This compound Standard Stock Stock Solution Preparation Standard->Stock Working Working Standard Dilutions Stock->Working Working->HPLC Calibration Calibration Curve Generation Working->Calibration Column C18 Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway This compound This compound Target Molecular Target (e.g., Enzyme, Receptor) This compound->Target Modulation Pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK) Target->Pathway Activation / Inhibition Response Cellular Response (e.g., Anti-inflammatory Effect) Pathway->Response

Caption: Conceptual signaling pathway for this compound's biological activity.

References

Application Notes and Protocols for the Structural Confirmation of Isosalipurposide using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a naturally occurring chalcone (B49325) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its role as a plant metabolite and antioxidant.[1] Accurate structural confirmation is a critical step in the research and development of any natural product-derived compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous elucidation of the molecular structure of complex organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural confirmation of this compound.

Molecular Structure of this compound

This compound is characterized by a trans-chalcone scaffold substituted with hydroxyl groups at positions 4, 4', and 6', and a β-D-glucopyranosyloxy group at the 2' position.[1]

Chemical Formula: C₂₁H₂₂O₁₀

IUPAC Name: (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[1]

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, critical for its structural verification.

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆, 600 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.65d8.8
H-36.85d8.8
H-56.85d8.8
H-67.65d8.8
H-α7.80d15.6
H-β8.15d15.6
H-3'6.15d2.0
H-5'6.25d2.0
H-1''5.05d7.4
H-2''3.45m
H-3''3.40m
H-4''3.35m
H-5''3.55m
H-6''a3.70dd12.0, 5.5
H-6''b3.50dd12.0, 2.0
4-OH10.10s
4'-OH10.90s
6'-OH12.50s

Data compiled and adapted from typical values for chalcone glucosides.

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆, 150 MHz)

PositionChemical Shift (δ, ppm)
C-1126.0
C-2130.5
C-3116.0
C-4161.0
C-5116.0
C-6130.5
C=O192.5
C-α125.5
C-β145.0
C-1'106.0
C-2'164.5
C-3'96.0
C-4'165.5
C-5'97.0
C-6'163.0
C-1''101.0
C-2''74.5
C-3''77.0
C-4''70.5
C-5''78.0
C-6''61.5

Data compiled and adapted from typical values for chalcone glucosides.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural confirmation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other deuterated solvents such as methanol-d₄ can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of natural products and for the observation of exchangeable protons (e.g., hydroxyl groups).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-quality 2D NMR spectra, particularly for NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with NMR measurements. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: Set a relaxation delay (d1) of at least 2 seconds to ensure full magnetization recovery between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants (J-values) to establish proton-proton connectivity.

b) ¹³C NMR Spectroscopy

  • Instrument Setup: Use the same spectrometer as for ¹H NMR, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A short relaxation delay (e.g., 2 seconds) is usually sufficient.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquisition Parameters:

    • Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: Set the same spectral width in both dimensions as used for the ¹H NMR spectrum.

    • Data Points: Typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of Scans: 2-8 scans per increment.

  • Data Analysis: Cross-peaks in the 2D spectrum indicate J-coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes. This is crucial for tracing out the spin systems within the molecule, such as the glucose moiety and the aromatic rings.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).

    • Spectral Width: Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Data Points: Typically 1024 points in F2 and 256 increments in F1.

    • Number of Scans: 4-16 scans per increment.

  • Data Analysis: Each cross-peak correlates a proton signal with the signal of the carbon atom to which it is directly attached. Edited HSQC spectra can also differentiate between CH, CH₂, and CH₃ groups.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width: Same as for HSQC.

    • Data Points: Typically 2048 points in F2 and 256-512 increments in F1.

    • Number of Scans: 8-32 scans per increment.

  • Data Analysis: Cross-peaks indicate long-range couplings between protons and carbons. This experiment is vital for connecting different spin systems and for assigning quaternary carbons. For this compound, HMBC is essential for confirming the position of the glycosidic linkage and the connectivity of the chalcone backbone.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the structural confirmation of this compound and the signaling pathway it is known to activate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample This compound Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR High-Field NMR Spectrometer NMR_Tube->NMR OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Process_1D Process & Analyze 1D Spectra OneD_NMR->Process_1D Process_2D Process & Analyze 2D Spectra TwoD_NMR->Process_2D Correlate Correlate 1D and 2D Data Process_1D->Correlate Process_2D->Correlate Structure Confirm Structure of This compound Correlate->Structure

Caption: Experimental Workflow for this compound Structure Confirmation.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cytoprotective_Proteins Cytoprotective Proteins (e.g., HO-1, GCL) Gene_Transcription->Cytoprotective_Proteins translation

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive methodology for the unequivocal structural confirmation of this compound. The detailed protocols and spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, ensuring accurate and reliable characterization of this promising bioactive compound. The elucidation of its structure is the foundational step for further investigation into its biological activities and therapeutic potential.

References

Application Note: In Vitro Antioxidant Activity Assay for Isosalipurposide using DPPH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, has garnered interest for its potential therapeutic properties. While its cytoprotective effects against oxidative damage have been linked to the activation of the Nrf2-antioxidant response element (ARE) signaling pathway, direct evaluation of its radical scavenging activity is crucial for a comprehensive understanding of its antioxidant potential.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and straightforward method to assess the in vitro antioxidant capacity of chemical compounds.[2] This application note provides a detailed protocol for determining the antioxidant activity of this compound using the DPPH assay, enabling researchers to quantify its radical scavenging efficacy.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] This reduction of the DPPH radical results in a color change from deep violet to pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[2] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the DPPH assay, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The following table presents typical IC50 values for common antioxidant standards. The IC50 value for this compound is yet to be determined and is a key objective of this experimental protocol.

CompoundTypical IC50 Range (µg/mL)Notes
This compound To Be Determined The primary objective of this protocol is to determine the DPPH radical scavenging activity and IC50 value of this compound.
Ascorbic Acid2 - 10A commonly used water-soluble antioxidant standard.
Trolox3 - 15A water-soluble analog of vitamin E, often used as a standard.
Gallic Acid1 - 5A phenolic acid with strong antioxidant properties, frequently used as a positive control.
Quercetin2 - 8A flavonoid known for its potent antioxidant activity.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH radical scavenging assay to evaluate the antioxidant activity of this compound.

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (or other appropriate positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Distilled water

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store the solution in an amber-colored bottle and protect it from light to prevent degradation. This solution should be prepared fresh daily.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or another suitable solvent in which the compound is fully soluble.

  • Working Solutions of this compound:

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Use methanol for dilutions.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same manner as the this compound stock solution.

  • Working Solutions of Positive Control:

    • Prepare a series of dilutions of the positive control stock solution to cover a range that will allow for the determination of its IC50 value (e.g., 1, 2.5, 5, 10, 20 µg/mL).

Assay Procedure
  • Plate Setup:

    • Pipette 100 µL of the freshly prepared DPPH working solution into each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of this compound working solutions to their designated wells.

    • Add 100 µL of the various concentrations of the positive control working solutions to their designated wells.

    • For the control well (A₀), add 100 µL of methanol instead of the sample solution.

    • For the blank wells, add 200 µL of methanol.

  • Incubation:

    • Mix the contents of the wells thoroughly by gentle shaking.

    • Incubate the microplate in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    % Scavenging Activity = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control (DPPH solution without the sample).

    • A₁ is the absorbance of the sample (DPPH solution with this compound or positive control).

  • Determination of IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of this compound and the positive control.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the dose-response curve.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to 96-well Plate prep_dpph->add_dpph prep_iso Prepare this compound Stock & Dilutions add_samples Add this compound & Controls prep_iso->add_samples prep_ctrl Prepare Positive Control Stock & Dilutions prep_ctrl->add_samples add_dpph->add_samples incubate Incubate in Dark (30 min) add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calc_scav Calculate % Scavenging Activity measure->calc_scav plot_curve Plot Dose-Response Curve calc_scav->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

DPPH_Scavenging_Mechanism DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH H• donation Antioxidant This compound (Antioxidant-H) Antioxidant_Radical This compound (Antioxidant•) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for In Vivo Testing of Isosalipurposide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide (ISPP), a chalcone (B49325) glycoside, has demonstrated significant therapeutic potential owing to its potent antioxidant, anti-inflammatory, and cytoprotective properties. These bioactivities are primarily attributed to its ability to modulate key cellular signaling pathways, including the Nrf2 and NF-κB pathways. This document provides detailed application notes and experimental protocols for evaluating the bioactivity of this compound in various in vivo animal models. The methodologies outlined herein are designed to facilitate further research and development of this compound as a potential therapeutic agent.

Key Bioactivities and In Vivo Models

This compound has been investigated for several key bioactivities, with corresponding in vivo models for their evaluation. The primary activities of interest include:

  • Hepatoprotective Activity: Protecting the liver from drug-induced or toxicant-induced damage.

  • Anti-inflammatory Activity: Reducing inflammation in acute and chronic models.

  • Analgesic Activity: Alleviating pain in various models.

  • Gastroprotective Activity: Protecting the gastric mucosa from injury.

  • Neuroprotective Activity: Protecting neuronal cells from damage and inflammation.

The following sections provide detailed protocols for animal models relevant to these bioactivities.

I. Hepatoprotective Activity

The hepatoprotective effects of this compound can be evaluated in models of chemically-induced liver injury. The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used and well-characterized method for this purpose. CCl4 induces liver damage through the formation of free radicals, leading to lipid peroxidation and hepatocellular injury[1][2].

Animal Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

Objective: To assess the ability of this compound to protect the liver from CCl4-induced damage.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) are used for this study[2]. Animals are housed under standard laboratory conditions with free access to food and water.

  • Experimental Groups:

    • Group 1 (Normal Control): Receive the vehicle (e.g., olive oil) only.

    • Group 2 (CCl4 Control): Receive CCl4 in olive oil (1.0 ml/kg, i.p.)[2][3].

    • Group 3 (ISPP Treatment): Receive this compound (at varying doses, e.g., 50, 100, 200 mg/kg, p.o.) for a predefined period (e.g., 7-14 days) prior to CCl4 administration[4].

    • Group 4 (Standard Control): Receive a known hepatoprotective agent like Silymarin (e.g., 100 mg/kg, p.o.) for the same duration as Group 3 before CCl4 challenge[5].

  • Procedure:

    • Administer this compound or Silymarin orally for the specified duration.

    • On the final day of pretreatment, induce hepatotoxicity by intraperitoneal injection of CCl4 (typically a single dose or repeated doses every 72 hours for chronic models)[2].

    • 24 hours after the final CCl4 dose, collect blood samples via cardiac puncture for biochemical analysis.

    • Euthanize the animals and excise the liver for histopathological examination and biochemical assays of tissue homogenates.

  • Parameters to be Measured:

    • Serum Biochemical Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin[3][5].

    • Liver Tissue Homogenate: Levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as levels of malondialdehyde (MDA) as an indicator of lipid peroxidation[4][6].

    • Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of necrosis, inflammation, and fatty changes.

Data Presentation:

GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)SOD (U/mg protein)MDA (nmol/mg protein)
Normal Control-
CCl4 Control-
ISPP Treatment 150
ISPP Treatment 2100
ISPP Treatment 3200
Standard Control100

Note: The table should be populated with the mean ± SEM values from the experimental data.

Experimental Workflow:

G cluster_0 Pre-treatment Phase (7-14 days) cluster_1 Induction & Post-treatment Phase cluster_2 Analysis Phase Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Daily Oral Dosing Daily Oral Dosing (Vehicle, ISPP, or Standard) Grouping->Daily Oral Dosing CCl4 Injection CCl4 Injection (i.p.) Daily Oral Dosing->CCl4 Injection Final Day 24h Post-Injection 24h Post-Injection CCl4 Injection->24h Post-Injection Blood Collection Blood Collection 24h Post-Injection->Blood Collection Liver Excision Liver Excision 24h Post-Injection->Liver Excision Serum Analysis Serum Analysis Blood Collection->Serum Analysis Histopathology Histopathology Liver Excision->Histopathology Tissue Homogenate Analysis Tissue Homogenate Analysis Liver Excision->Tissue Homogenate Analysis

Caption: Workflow for the CCl4-induced hepatotoxicity model.

II. Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of this compound can be assessed using well-established rodent models. The carrageenan-induced paw edema model is a classic test for acute inflammation, while the acetic acid-induced writhing and hot plate tests are standard methods for evaluating peripheral and central analgesic effects, respectively.

Animal Model 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Experimental Protocol:

  • Animals: Wistar rats (150-180 g) of either sex.

  • Experimental Groups:

    • Group 1 (Control): Receive vehicle only.

    • Group 2 (Carrageenan Control): Receive vehicle followed by carrageenan injection.

    • Group 3 (ISPP Treatment): Receive this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group 4 (Standard Control): Receive a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.)[7].

  • Procedure:

    • Administer this compound, Indomethacin, or vehicle orally 1 hour before the carrageenan injection.

    • Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw[8][9].

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[7][8].

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (ml) at 1hPaw Volume (ml) at 3hPaw Volume (ml) at 5h% Inhibition of Edema at 3h
Control-
Carrageenan Control-0
ISPP Treatment 125
ISPP Treatment 250
ISPP Treatment 3100
Standard Control10
Animal Model 2: Acetic Acid-Induced Writhing in Mice

Objective: To assess the peripheral analgesic activity of this compound.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g) of either sex.

  • Experimental Groups:

    • Group 1 (Control): Receive vehicle only.

    • Group 2 (Acetic Acid Control): Receive vehicle followed by acetic acid injection.

    • Group 3 (ISPP Treatment): Receive this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group 4 (Standard Control): Receive a standard analgesic like Diclofenac sodium (e.g., 10 mg/kg, p.o.)[10].

  • Procedure:

    • Administer this compound, Diclofenac, or vehicle orally 30-60 minutes before the acetic acid injection[11][12].

    • Inject 0.1 ml/10g of 0.6-1% acetic acid solution intraperitoneally[13][14].

    • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes[11][13].

  • Data Analysis: Calculate the percentage of pain inhibition for each group compared to the acetic acid control group.

Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes% Pain Inhibition
Control-
Acetic Acid Control-0
ISPP Treatment 125
ISPP Treatment 250
ISPP Treatment 3100
Standard Control10
Animal Model 3: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g).

  • Experimental Groups:

    • Group 1 (Control): Receive vehicle only.

    • Group 2 (ISPP Treatment): Receive this compound (e.g., 25, 50, 100 mg/kg, p.o.).

    • Group 3 (Standard Control): Receive a standard central analgesic like Morphine (e.g., 5 mg/kg, s.c.)[11].

  • Procedure:

    • Measure the baseline reaction time of each mouse on a hot plate maintained at 55 ± 0.5°C[15][16]. The reaction time is the time taken to lick the hind paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage[17].

    • Administer this compound, Morphine, or vehicle.

    • Measure the reaction time again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Compare the increase in reaction latency (time) for each group relative to their baseline and to the control group.

Data Presentation:

GroupDose (mg/kg)Baseline Latency (s)Latency at 30 min (s)Latency at 60 min (s)Latency at 120 min (s)
Control-
ISPP Treatment 125
ISPP Treatment 250
ISPP Treatment 3100
Standard Control5

Experimental Workflow for Analgesic and Anti-inflammatory Testing:

G cluster_0 Pre-treatment cluster_1 Induction of Pain/Inflammation cluster_2 Data Collection Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration ISPP, Standard, or Vehicle Carrageenan Injection Carrageenan Injection (Paw Edema) Drug Administration->Carrageenan Injection 1 hour prior Acetic Acid Injection Acetic Acid Injection (Writhing) Drug Administration->Acetic Acid Injection 30-60 min prior Hot Plate Exposure Hot Plate Exposure (Thermal Pain) Drug Administration->Hot Plate Exposure 30, 60, 90, 120 min post Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Writhe Counting Writhe Counting Acetic Acid Injection->Writhe Counting Reaction Time Measurement Reaction Time Measurement Hot Plate Exposure->Reaction Time Measurement

Caption: General workflow for analgesic and anti-inflammatory models.

III. Gastroprotective Activity

The gastroprotective potential of this compound can be investigated using the HCl/Ethanol-induced gastric ulcer model in rats, which mimics gastric damage caused by alcohol and acid[18].

Animal Model: HCl/Ethanol-Induced Gastric Ulcer in Rats

Objective: To determine the protective effect of this compound against gastric mucosal injury.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (180-200 g).

  • Experimental Groups:

    • Group 1 (Normal Control): Receive vehicle only.

    • Group 2 (Ulcer Control): Receive vehicle followed by HCl/Ethanol.

    • Group 3 (ISPP Treatment): Receive this compound (e.g., 50, 100, 200 mg/kg, p.o.).

    • Group 4 (Standard Control): Receive a standard anti-ulcer drug like Omeprazole or Pantoprazole (e.g., 20 mg/kg, p.o.)[19][20].

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer this compound, the standard drug, or vehicle orally.

    • One hour after treatment, orally administer 1 ml of an ulcerogenic solution (e.g., 150 mM HCl in 60% ethanol) to each rat[21].

    • One hour after the administration of the ulcerogenic solution, euthanize the rats.

    • Excise the stomachs, inflate them with 10 ml of 2% formalin, and immerse in 2% formalin for 10 minutes to fix the tissue.

    • Open the stomachs along the greater curvature and rinse with saline to visualize the gastric lesions.

  • Parameters to be Measured:

    • Ulcer Index: Score the gastric lesions based on their number and severity.

    • Gastric Mucus Content: Measure the amount of mucus adhered to the gastric wall.

    • Histopathology: Examine H&E stained sections of the stomach for mucosal damage, inflammation, and cellular infiltration.

    • Biochemical Markers: Measure levels of prostaglandins (B1171923) (e.g., PGE2) and antioxidant enzymes in the gastric tissue[18].

Data Presentation:

GroupDose (mg/kg)Ulcer Index% ProtectionGastric Mucus (µg/g tissue)PGE2 (pg/mg protein)
Normal Control-0100
Ulcer Control-0
ISPP Treatment 150
ISPP Treatment 2100
ISPP Treatment 3200
Standard Control20

IV. Neuroprotective Activity

Given the anti-inflammatory and antioxidant properties of chalcones, it is plausible that this compound possesses neuroprotective effects. A relevant animal model to test this is the lipopolysaccharide (LPS)-induced neuroinflammation model, which mimics aspects of neurodegenerative diseases[22][23].

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To investigate the potential of this compound to mitigate neuroinflammation and associated cognitive deficits.

Experimental Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Experimental Groups:

    • Group 1 (Control): Receive saline injections.

    • Group 2 (LPS Control): Receive LPS injection.

    • Group 3 (ISPP Treatment): Receive this compound (e.g., 25, 50, 100 mg/kg, p.o.) for a period (e.g., 7 days) before and/or after LPS injection.

    • Group 4 (Standard Control): Receive a known anti-inflammatory agent.

  • Procedure:

    • Pre-treat with this compound or vehicle for the specified duration.

    • Induce neuroinflammation by a single or repeated intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS[22][24].

    • Continue this compound treatment as required by the experimental design.

    • Perform behavioral tests (e.g., Morris water maze, passive avoidance test) to assess cognitive function at different time points after LPS injection[22].

    • At the end of the experiment, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Parameters to be Measured:

    • Behavioral Tests: Memory and learning performance.

    • Brain Tissue Analysis:

      • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA[22].

      • Expression of inflammatory markers like iNOS and COX-2 via Western blot or qPCR[22].

      • Markers of microglial and astrocyte activation (e.g., Iba1, GFAP) using immunohistochemistry[24].

      • Assessment of neuronal loss (e.g., NeuN staining).

Data Presentation:

GroupDose (mg/kg)Morris Water Maze (Escape Latency, s)Hippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)Iba1+ cells/mm²
Control-
LPS Control-
ISPP Treatment 125
ISPP Treatment 250
ISPP Treatment 3100
Standard Control

V. Signaling Pathway of this compound

In vitro studies have elucidated that this compound exerts its cytoprotective and antioxidant effects primarily through the activation of the Nrf2 signaling pathway. This activation is mediated by the upstream kinases ERK and AMPK.

Signaling Pathway Diagram:

G cluster_0 Upstream Kinases cluster_1 Cytoplasmic Regulation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Effects ISPP This compound (ISPP) ERK ERK ISPP->ERK Activates AMPK AMPK ISPP->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates AMPK->Nrf2_Keap1 Phosphorylates Nrf2_free Nrf2 (free) Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nucleus Nrf2 (nucleus) Nrf2_free->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Target_Genes Target Genes (HO-1, GCL, etc.) ARE->Target_Genes Induces Expression Antioxidant_Response Increased Antioxidant Response Target_Genes->Antioxidant_Response Cytoprotection Cytoprotection Target_Genes->Cytoprotection

Caption: Proposed signaling pathway for this compound-mediated cytoprotection.

Mechanism of Action:

This compound is proposed to activate the upstream kinases ERK and AMPK. These kinases then phosphorylate the Nrf2-Keap1 complex, leading to the dissociation of Nrf2 from its inhibitor, Keap1. The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of target genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), ultimately leading to an enhanced cellular antioxidant response and cytoprotection against oxidative stress.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vivo evaluation of this compound's bioactivities. The described animal models for hepatoprotection, anti-inflammatory, analgesic, gastroprotective, and neuroprotective effects are well-established and will enable researchers to generate robust and reliable data. Further investigation into the in vivo relevance of the Nrf2 signaling pathway as the primary mechanism of action for this compound is warranted and can be integrated into the study designs outlined above. This comprehensive approach will be instrumental in advancing our understanding of this compound and its potential translation into clinical applications.

References

Application Notes and Protocols: Assessing the Gastroprotective Activity of Isosalipurposide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isosalipurposide, a chalcone (B49325) glycoside found in various plant species, has demonstrated promising analgesic, anti-inflammatory, and gastroprotective properties.[1][2][3] This document provides a detailed protocol for evaluating the gastroprotective effects of this compound in a rat model of gastric ulceration. The described methodologies are based on established and widely used preclinical models for screening potential anti-ulcer agents. The protocol outlines the induction of gastric ulcers, treatment regimens, and subsequent biochemical and histological analyses to elucidate the mechanisms of action of this compound. The primary focus is on its potential to mitigate oxidative stress and inflammation, key pathogenic factors in gastric ulcer development.

Experimental Protocols

Animals and Ethical Statement

Male Wistar rats (180-220 g) will be used for the study. The animals should be housed in polypropylene (B1209903) cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, and a 12-hour light/dark cycle).[4] They will have free access to a standard pellet diet and water. All experimental procedures must be performed in accordance with institutional animal ethics committee guidelines.

Acute Toxicity Study (Optional but Recommended)

An acute toxicity study can be performed to determine the safe dosage range of this compound. This is often carried out following the OECD guidelines. For instance, rats can be administered single oral doses of this compound at various concentrations (e.g., 10, 20, 50, 100 mg/kg body weight), and any physical or biochemical changes should be recorded to establish a non-lethal effective dose.[5]

Induction of Gastric Ulcers

Two common and reliable models for inducing gastric ulcers in rats are the ethanol-induced and indomethacin-induced models.

a) Ethanol-Induced Gastric Ulcer Model: This model is widely used to study the cytoprotective effects of various compounds.[6][7]

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer absolute ethanol (B145695) (1 mL/200 g body weight) orally to induce gastric ulcers.[6]

  • One hour after ethanol administration, the animals can be euthanized for sample collection.[7]

b) Indomethacin-Induced Gastric Ulcer Model: This model is relevant for studying NSAID-induced gastric damage.[8][9]

  • Fast the rats for 24 hours with free access to water.

  • Administer a single oral dose of indomethacin (B1671933) (e.g., 30 mg/kg body weight) to induce ulcers.[8]

  • Four to six hours after indomethacin administration, the animals can be euthanized for sample collection.[8][10]

Experimental Design and Treatment Groups

The rats should be divided into the following groups (n=6 per group):

  • Group 1: Normal Control: Receive the vehicle (e.g., distilled water or saline) orally.

  • Group 2: Ulcer Control: Receive the vehicle orally and then subjected to ulcer induction (ethanol or indomethacin).

  • Group 3: Reference Drug: Receive a standard anti-ulcer drug like Omeprazole (20 mg/kg)[9] or Ranitidine orally before ulcer induction.

  • Group 4-6: this compound Treatment: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg) orally one hour before ulcer induction.

Sample Collection and Macroscopic Evaluation
  • Euthanize the rats by cervical dislocation under anesthesia.

  • Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions.

Biochemical Assays

Homogenize a portion of the gastric tissue for the following biochemical analyses:

a) Oxidative Stress Markers:

  • Malondialdehyde (MDA): Measure lipid peroxidation levels. Increased MDA levels are indicative of oxidative stress.[8][9][11]

  • Antioxidant Enzymes:

    • Superoxide Dismutase (SOD): An important antioxidant enzyme.[11][12]

    • Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide.[11][12]

    • Glutathione (GSH): A key non-enzymatic antioxidant.[9][11]

b) Inflammatory Markers:

  • Myeloperoxidase (MPO): An enzyme indicative of neutrophil infiltration into the gastric mucosa.[5]

  • Pro-inflammatory Cytokines: Measure the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using ELISA kits.[6][13][14]

c) Prostaglandin E2 (PGE2) Levels:

Histopathological Examination
  • Fix a portion of the stomach tissue in 10% formalin.

  • Embed the tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of the gastric mucosa architecture, including any signs of necrosis, erosion, and cell infiltration.[11]

Data Presentation

Table 1: Effect of this compound on Macroscopic Gastric Ulcer Parameters

Group Treatment Dose (mg/kg) Ulcer Index Percentage of Inhibition (%)
1 Normal Control - 0 100
2 Ulcer Control - Value ± SEM 0
3 Reference Drug (e.g., 20) Value ± SEM Value
4 This compound 50 Value ± SEM Value
5 This compound 100 Value ± SEM Value

| 6 | this compound | 200 | Value ± SEM | Value |

Table 2: Effect of this compound on Gastric Oxidative Stress Markers

Group Treatment Dose (mg/kg) MDA (nmol/mg protein) SOD (U/mg protein) CAT (U/mg protein) GSH (µg/mg protein)
1 Normal Control - Value ± SEM Value ± SEM Value ± SEM Value ± SEM
2 Ulcer Control - Value ± SEM Value ± SEM Value ± SEM Value ± SEM
3 Reference Drug (e.g., 20) Value ± SEM Value ± SEM Value ± SEM Value ± SEM
4 This compound 50 Value ± SEM Value ± SEM Value ± SEM Value ± SEM
5 This compound 100 Value ± SEM Value ± SEM Value ± SEM Value ± SEM

| 6 | this compound | 200 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

Table 3: Effect of this compound on Gastric Inflammatory Markers and PGE2 Levels

Group Treatment Dose (mg/kg) MPO (U/g tissue) TNF-α (pg/mg protein) IL-6 (pg/mg protein) IL-1β (pg/mg protein) PGE2 (pg/mg protein)
1 Normal Control - Value ± SEM Value ± SEM Value ± SEM Value ± SEM Value ± SEM
2 Ulcer Control - Value ± SEM Value ± SEM Value ± SEM Value ± SEM Value ± SEM
3 Reference Drug (e.g., 20) Value ± SEM Value ± SEM Value ± SEM Value ± SEM Value ± SEM
4 This compound 50 Value ± SEM Value ± SEM Value ± SEM Value ± SEM Value ± SEM
5 This compound 100 Value ± SEM Value ± SEM Value ± SEM Value ± SEM Value ± SEM

| 6 | this compound | 200 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |

Mandatory Visualizations

experimental_workflow A Animal Acclimatization (Wistar Rats, 180-220g) B Grouping (n=6 per group) - Normal Control - Ulcer Control - Reference Drug - this compound (3 doses) A->B C Pre-treatment (Oral) - Vehicle - Reference Drug - this compound B->C D Induction of Gastric Ulcer (Ethanol or Indomethacin) C->D E Euthanasia and Stomach Excision D->E F Macroscopic Evaluation (Ulcer Index) E->F G Biochemical Analysis - Oxidative Stress Markers - Inflammatory Markers E->G H Histopathological Examination (H&E Staining) E->H

Caption: Experimental workflow for assessing gastroprotective activity.

signaling_pathway cluster_0 Inflammatory Pathway cluster_1 Oxidative Stress Pathway Ulcerogen Ulcerogen (Ethanol/NSAID) NFkB_activation NF-κB Activation Ulcerogen->NFkB_activation ROS Reactive Oxygen Species (ROS) Ulcerogen->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Cytokines Inflammation Gastric Inflammation & Mucosal Damage Cytokines->Inflammation Isosalipurposide_Inhibit This compound (Inhibition) Isosalipurposide_Inhibit->NFkB_activation Inhibits Nrf2_activation Nrf2 Activation ROS->Nrf2_activation Induces Antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, HO-1) Nrf2_activation->Antioxidant_enzymes Protection Cellular Protection Antioxidant_enzymes->Protection Isosalipurposide_Activate This compound (Activation) Isosalipurposide_Activate->Nrf2_activation Activates

Caption: Potential signaling pathways of this compound's gastroprotection.

References

Application Note: Quantification of Isosalipurposide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosalipurposide, a chalcone (B49325) glycoside, is a significant plant metabolite known for its antioxidant properties.[1][2] As a precursor to flavonoids, it is of considerable interest in phytochemical and pharmacological research.[3] Accurate quantification of this compound in plant extracts is crucial for the quality control of herbal products, standardization of extracts for pharmacological studies, and the development of new therapeutic agents.[4] This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), with additional information on High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Extraction Protocols for this compound

The choice of extraction method can significantly impact the yield of this compound. Native chalcone glycosides like this compound can transform into flavanone (B1672756) glycosides during extraction.[1] Therefore, optimized extraction procedures are critical.

1.1. General Sample Preparation

Prior to extraction, plant materials should be dried to a constant weight and ground into a fine powder to increase the surface area for solvent penetration.[2] Freeze-drying is an effective method for sample preparation before chromatographic analysis.[1]

1.2. Maceration

Maceration is a simple and widely used extraction technique suitable for heat-sensitive compounds.[5]

  • Protocol:

    • Place a known quantity of powdered plant material into a sealed container.

    • Add the extraction solvent (e.g., methanol (B129727) or ethanol) in a specific ratio (e.g., 1:10 sample-to-solvent ratio).[6]

    • Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Filter the mixture to separate the extract from the solid plant residue.

    • The process can be repeated with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

1.3. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration.[7] It is suitable for compounds that are not heat-labile.

  • Protocol:

    • Place the powdered plant material in a thimble made of porous material.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., methanol) is placed in the distillation flask below.

    • Heat the solvent to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping down into the thimble containing the plant material.

    • The chamber containing the thimble slowly fills with warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.

    • This cycle is repeated multiple times.

    • After extraction, the solvent is evaporated to yield the crude extract.

1.4. Ultrasound-Assisted Extraction (UAE)

UAE uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Protocol:

    • Mix the powdered plant material with the extraction solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the extract and evaporate the solvent.

1.5. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[7]

  • Protocol:

    • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

    • Heat the mixture in a microwave extractor for a short duration (e.g., 5-15 minutes) at a controlled temperature and pressure.

    • After cooling, filter the extract and concentrate it by evaporating the solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound in plant extracts.[4][8]

2.1. Experimental Workflow for this compound Quantification

Caption: Experimental workflow for this compound quantification.

2.2. Protocol for HPLC Analysis

This protocol is based on validated methods for the quantification of flavonoids, including this compound, in plant extracts.[8]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Discovery C18, 5 µm, 150 x 2.1 mm).[2]

    • Mobile Phase: A gradient elution is typically used for good separation. For example, a mixture of acetonitrile (B52724) (A) and water with 0.1% orthophosphoric acid (B).[1]

    • Flow Rate: 0.4 - 1.0 mL/min.[2][9]

    • Column Temperature: 30-40°C.

    • Detection Wavelength: Chalcones typically have absorption maxima between 340-390 nm.[1] Detection at 280 nm has also been reported.[1]

    • Injection Volume: 10-20 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., concentration range of 12.5–200 μg/mL).[8]

  • Preparation of Sample Solutions:

    • Accurately weigh the dried plant extract.

    • Dissolve the extract in a known volume of solvent (e.g., methanol).

    • The solution may need to be sonicated to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

2.3. Method Validation

The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

ParameterDescriptionTypical Values for this compound
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.r² > 0.999[8]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected.0.32 µg/mL[8]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.1.06 µg/mL[8]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD).Intra-day and Inter-day RSD < 2.5%[8]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by spiking a known amount of standard into the sample.98.23% - 101.99%[8]

Alternative Quantification Methods

3.1. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples and can be used for the quantification of this compound.[10][11]

  • Protocol Outline:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[12]

    • Sample and Standard Application: Apply standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: A suitable solvent system is used for development (e.g., a mixture of non-polar and polar solvents).

    • Development: Develop the plate in a saturated chromatographic chamber.

    • Densitometric Scanning: After development, scan the plate with a densitometer at the wavelength of maximum absorbance for this compound.

    • Quantification: Correlate the peak areas of the sample with those of the standard to quantify the amount of this compound.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of complex matrices like plant extracts.[13][14]

  • Advantages:

    • Provides molecular weight and structural information, confirming the identity of this compound.

    • Offers lower detection and quantification limits compared to HPLC-UV.[13]

    • UPLC-ESI-MS/MS is a highly sensitive method for quantifying glycosides.[13]

This compound and the Nrf2 Signaling Pathway

This compound has been shown to exert cytoprotective effects against oxidative injury by activating the Nrf2-antioxidant response element (ARE) signaling pathway.[15]

G cluster_nucleus ISPP This compound (ISPP) ERK_AMPK ERK / AMPK Activation ISPP->ERK_AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK_AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Expression (e.g., HO-1, GCL) ARE->Target_Genes Induces Cytoprotection Cytoprotection & Antioxidant Effects Target_Genes->Cytoprotection

Caption: Nrf2 signaling pathway activation by this compound.

Disclaimer: These protocols provide a general framework. Optimization of extraction and chromatographic conditions may be necessary depending on the plant matrix and specific laboratory instrumentation.

References

Isosalipurposide: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalipurposide is a chalcone (B49325) glycoside, a class of natural compounds known for their diverse biological activities. While direct research on the dermatological applications of this compound is in its nascent stages, its demonstrated anti-inflammatory and antioxidant properties suggest significant potential for the development of novel therapeutics for various skin disorders.[1][2] This document provides an overview of its potential applications in dermatology, supported by its known mechanisms of action, and offers detailed protocols for its investigation in a research setting.

This compound has shown promising anti-inflammatory and analgesic potentials.[2] Furthermore, it exhibits antioxidant activity and a cytoprotective effect against oxidative damage by activating the Nrf2 signaling pathway.[3][4] These mechanisms are highly relevant to the pathogenesis of numerous inflammatory and oxidative stress-related skin conditions. As a chalcone, this compound also belongs to a class of compounds known to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis, indicating a potential role in addressing hyperpigmentation disorders.[5][6][7][8][9]

Potential Dermatological Applications

  • Inflammatory Skin Diseases: Due to its anti-inflammatory properties, this compound could be investigated for conditions such as atopic dermatitis, psoriasis, and rosacea. Its mechanism may involve the modulation of inflammatory pathways.

  • Oxidative Stress-Related Skin Aging: By activating the Nrf2 antioxidant response pathway, this compound may protect skin cells from oxidative damage induced by UV radiation and environmental pollutants, thus mitigating premature skin aging.[3][4]

  • Hyperpigmentation Disorders: As a chalcone, this compound is a candidate for inhibiting tyrosinase activity, making it a potential treatment for melasma, post-inflammatory hyperpigmentation, and solar lentigines.[5][6][7][8][9]

Quantitative Data Summary

Currently, specific quantitative data for this compound in dermatological models is limited. The following table summarizes the available data on its biological activities from non-dermatological models, which provides a basis for its investigation in skin research.

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatory Carrageenan-induced paw edema in ratsShowed promising anti-inflammatory potential.[2]
Antioxidant DPPH radical scavenging assayExhibited significant antiradical power.[2]
Cytoprotection HepG2 cells (hepatocytes)Protected against oxidative injury via Nrf2 activation. Increased intracellular glutathione (B108866) levels.[3]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the known signaling pathway of this compound and a general workflow for its dermatological evaluation.

isosalipurposide_nrf2_pathway This compound This compound erk_ampk ERK / AMPK Activation This compound->erk_ampk nrf2_activation Nrf2 Nuclear Translocation erk_ampk->nrf2_activation are Antioxidant Response Element (ARE) nrf2_activation->are target_genes Increased Expression of: - Glutamate Cysteine Ligase (GCL) - Heme Oxygenase-1 (HO-1) are->target_genes cytoprotection Cytoprotection against Oxidative Stress target_genes->cytoprotection dermatological_research_workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (Keratinocytes, Melanocytes) antioxidant_assay Antioxidant Assay (e.g., DPPH) uv_damage_model UV-induced Skin Damage Model antioxidant_assay->uv_damage_model anti_inflammatory_assay Anti-inflammatory Assay (e.g., Cytokine measurement in stimulated keratinocytes) skin_inflammation_model Animal Model of Skin Inflammation (e.g., TPA-induced) anti_inflammatory_assay->skin_inflammation_model tyrosinase_assay Tyrosinase Inhibition Assay hyperpigmentation_model Hyperpigmentation Model tyrosinase_assay->hyperpigmentation_model This compound This compound This compound->cell_viability This compound->antioxidant_assay This compound->anti_inflammatory_assay This compound->tyrosinase_assay

References

Isosalipurposide: A Promising Chalcone for Functional Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Isosalipurposide, a naturally occurring chalcone (B49325) glycoside, has emerged as a compound of significant interest for its potential application in functional foods and nutraceuticals.[1][2] Found in various plant species, including Acacia cyanophylla and Corylopsis coreana, this compound has demonstrated a spectrum of beneficial biological activities, including antioxidant, anti-inflammatory, gastroprotective, and neuroprotective effects.[1][3] These properties are primarily attributed to its unique chemical structure, which enables it to modulate key cellular signaling pathways. This document provides a comprehensive overview of the current research, quantitative data, and detailed experimental protocols to facilitate further investigation and development of this compound as a functional food ingredient.

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Antioxidant and Enzyme Inhibitory Activities of this compound

ActivityAssayTest SystemIC50 Value (µg/mL)Reference
AntioxidantDPPH Radical ScavengingIn vitro81.9[1]
Acetylcholinesterase InhibitionEllman's MethodIn vitro52.04[1]

Table 2: In Vivo Anti-inflammatory and Gastroprotective Effects of this compound

ActivityExperimental ModelAnimal ModelDosageInhibition (%)Reference
Anti-inflammatoryCarrageenan-induced paw edemaRats100 mg/kg79.41[1]
GastroprotectiveHCl/Ethanol-induced gastric lesionsRats100 mg/kg88.53[1]

Signaling Pathway Modulation

This compound exerts its cytoprotective and anti-inflammatory effects by modulating specific signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISPP This compound ERK_AMPK ERK/AMPK Activation ISPP->ERK_AMPK Activates Nrf2_inactive Nrf2 ERK_AMPK->Nrf2_inactive Phosphorylates Keap1 Keap1 Keap1->Nrf2_inactive Binds and Promotes Degradation Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Dissociation from Keap1 ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates to Nucleus and Binds Genes Induction of Antioxidant Genes (HO-1, GCL) ARE->Genes Protection Cytoprotection against Oxidative Stress Genes->Protection

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the in vitro antioxidant activity of this compound.

DPPH_Workflow start Start prep_ispp Prepare this compound Solutions (various concentrations in methanol) start->prep_ispp prep_dpph Prepare 0.1 mM DPPH Solution in methanol (B129727) start->prep_dpph mix Mix 1 mL of this compound solution with 1 mL of DPPH solution prep_ispp->mix prep_dpph->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate Scavenging Activity (%) and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Assay Procedure:

    • In a test tube, mix 1.0 mL of each concentration of the this compound solution with 1.0 mL of the DPPH solution.

    • For the control, mix 1.0 mL of methanol with 1.0 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to determine the potential of this compound to inhibit the acetylcholinesterase enzyme.

Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate (B84403) buffer (pH 8.0).

    • Prepare solutions of this compound at various concentrations in the phosphate buffer.

    • Prepare a solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate.

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the coloring reagent.

    • Prepare a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or buffer for the control).

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement and Calculation:

    • Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of AChE inhibition using the following formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the rate of reaction in the absence of the inhibitor and Rate_sample is the rate of reaction in the presence of this compound.

    • Determine the IC50 value by plotting the inhibition percentage against the concentration of this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.[4]

Methodology:

  • Animals:

    • Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Experimental Groups:

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • This compound Group: Receives this compound at a specific dose (e.g., 100 mg/kg, administered intraperitoneally or orally).[1]

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Procedure:

    • Administer the vehicle, this compound, or the standard drug to the respective groups of animals.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group and ΔV_control is the mean increase in paw volume in the control group.

HCl/Ethanol-Induced Gastric Ulcers in Rats

This in vivo model is used to assess the gastroprotective effects of this compound.[5]

Methodology:

  • Animals:

    • Use adult Wistar rats, fasted for 24 hours before the experiment but with free access to water.

  • Experimental Groups:

    • Normal Control Group: Receives only the vehicle.

    • Ulcer Control Group: Receives the vehicle followed by the ulcerogenic agent.

    • This compound Group: Receives this compound at a specific dose (e.g., 100 mg/kg, orally).[1]

    • Positive Control Group: Receives a standard anti-ulcer drug (e.g., omeprazole).

  • Procedure:

    • Administer the vehicle, this compound, or the standard drug to the respective groups.

    • One hour after treatment, orally administer 1 mL of the ulcerogenic agent (e.g., a solution of 150 mM HCl in 60% ethanol) to all groups except the normal control group.

    • One hour after the administration of the ulcerogenic agent, sacrifice the animals by cervical dislocation.

  • Evaluation:

    • Excise the stomachs and open them along the greater curvature.

    • Wash the stomachs with saline and examine for gastric lesions in the glandular region.

    • Calculate the ulcer index based on the number and severity of the lesions.

    • Determine the percentage of protection using the formula: Protection (%) = [(UI_control - UI_treated) / UI_control] x 100 Where UI_control is the mean ulcer index of the ulcer control group and UI_treated is the mean ulcer index of the treated group.

Conclusion

This compound exhibits significant potential as a bioactive ingredient for functional foods due to its well-documented antioxidant, anti-inflammatory, and gastroprotective properties. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore its mechanisms of action and to formulate this compound-enriched products for health promotion and disease prevention. Further studies are warranted to establish its safety profile, bioavailability, and efficacy in human subjects.

References

Application Notes and Protocols for Preclinical Formulation of Isosalipurposide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosalipurposide is a chalcone (B49325) glycoside, a type of flavonoid, found in various plant species, including Helichrysum arenarium (immortelle) and Salix species (willow bark).[1][2] It has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.[3][4] A key mechanism of its action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[3][5]

Despite its therapeutic potential, the preclinical development of this compound is hampered by its physicochemical properties, particularly its poor aqueous solubility and potential for degradation, which can lead to low oral bioavailability.[1][6][7] This document provides detailed application notes and protocols for various formulation strategies to enhance the solubility and stability of this compound for preclinical research.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. The conflicting data on its water solubility underscores the necessity for enabling formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₂O₁₀[8]
Molecular Weight 434.40 g/mol [8]
Melting Point 172-173 °C[9][10]
Boiling Point 771.8 ± 60.0 °C (Predicted)[9][11]
Density 1.595 ± 0.06 g/cm³ (Predicted)[9][10]
pKa 6.93 ± 0.40 (Predicted)[9]
LogP (o/w) 0.390 (Estimated)[9][11]
Water Solubility Estimated at 2637 mg/L at 25°C. Described as both "soluble in water" and "practically insoluble in water" in different contexts.[1][3][11]
Solubility in other solvents Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents. Maximum concentration observed in 75±5% v/v ethanol-water solutions.[4][5][12]
Stability More effective at lower pH (pH 2) and lower temperatures (e.g., 60°C) to minimize degradation.[13]

Signaling Pathway: this compound and Nrf2 Activation

This compound activates the Nrf2 signaling pathway, a key mechanism for its cytoprotective effects.[3] The pathway is initiated by the phosphorylation of Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[3][14] This leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[3][14]

Nrf2_Pathway cluster_nucleus Nucleus ISPP This compound ERK ERK ISPP->ERK phosphorylates AMPK AMPK ISPP->AMPK phosphorylates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 promotes dissociation AMPK->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds with sMaf to sMaf sMaf Transcription Gene Transcription ARE->Transcription initiates Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, GCL) Transcription->Antioxidant_Proteins leads to

Caption: Nrf2 signaling pathway activated by this compound.

Formulation Strategies and Protocols

The following are general protocols for common formulation strategies that can be adapted to improve the solubility and bioavailability of this compound for preclinical studies.

Solid Dispersion

Solid dispersion technology involves dispersing the drug in an inert carrier matrix at the solid state.[15][16] This can enhance the dissolution rate and apparent solubility by reducing particle size to a molecular level and improving wettability.[17]

Experimental Workflow: Solid Dispersion Preparation

Solid_Dispersion_Workflow start Start weigh Weigh this compound and Carrier start->weigh dissolve Dissolve in a Common Solvent weigh->dissolve solvent_removal Solvent Removal dissolve->solvent_removal rotovap Rotary Evaporation solvent_removal->rotovap Method 1 spray_drying Spray Drying solvent_removal->spray_drying Method 2 grind Grind the Solid Mass rotovap->grind sieve Sieve to Obtain Uniform Particles spray_drying->sieve grind->sieve store Store in a Desiccator sieve->store end End store->end

Caption: Workflow for preparing this compound solid dispersions.

Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30, PEG 6000, or Soluplus®), and a suitable solvent (e.g., ethanol or methanol).

  • Preparation:

    • Accurately weigh this compound and the carrier in various ratios (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Once a solid film or mass is formed, dry it further under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion, grind it using a mortar and pestle, and sieve it to obtain a uniform particle size.

    • Store the resulting powder in a desiccator until further use.

  • Characterization:

    • Dissolution Studies: Perform in-vitro dissolution tests in relevant media (e.g., simulated gastric and intestinal fluids).

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound in the dispersion.

Table 2: Example Formulations for this compound Solid Dispersion

Formulation CodeThis compound (mg)CarrierCarrier Amount (mg)Solvent
SD-PVP-1100PVP K30100Ethanol
SD-PVP-2100PVP K30200Ethanol
SD-PEG-1100PEG 6000200Methanol
SD-SOL-1100Soluplus®500Ethanol
Cyclodextrin (B1172386) Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes that enhance aqueous solubility and stability.[18][19]

Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), deionized water, and ethanol.

  • Preparation:

    • Accurately weigh this compound and the cyclodextrin in a 1:1 or 1:2 molar ratio.

    • Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Gradually add the this compound to the paste and knead for 60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

    • Dry the resulting product in an oven at 50°C for 24 hours.

    • Grind the dried complex and sieve it.

    • Store in a desiccator.

  • Characterization:

    • Phase Solubility Studies: Determine the stoichiometry and binding constant of the complex.

    • Complexation Confirmation: Use DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.

    • Solubility Enhancement: Measure the solubility of the complex in water and compare it to that of the free drug.

Table 3: Example Formulations for this compound-Cyclodextrin Complex

Formulation CodeThis compound (mg)CyclodextrinMolar Ratio (Drug:CD)
CD-B-1434.4β-Cyclodextrin1:1
CD-B-2434.4β-Cyclodextrin1:2
CD-HPB-1434.4HP-β-Cyclodextrin1:1
CD-HPB-2434.4HP-β-Cyclodextrin1:2
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[20] This can improve the solubility and absorption of lipophilic drugs.

Protocol: Preparation of this compound SEDDS

  • Materials: this compound, a pharmaceutical-grade oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), a surfactant (e.g., Kolliphor® EL, Tween® 80), and a co-solvent (e.g., Transcutol® HP, PEG 400).

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil/surfactant/co-solvent mixture.

    • Gently heat (if necessary) and vortex until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time and Droplet Size Analysis: Assess the time taken for emulsification and measure the resulting droplet size and polydispersity index using dynamic light scattering.

    • Thermodynamic Stability Studies: Subject the formulation to centrifugation and temperature cycling to ensure stability.

Table 4: Example Formulations for this compound SEDDS

ComponentFormulation S-1 (% w/w)Formulation S-2 (% w/w)Formulation S-3 (% w/w)
Oil (Capryol™ 90) 302040
Surfactant (Kolliphor® EL) 506040
Co-solvent (Transcutol® HP) 202020
This compound To be added in excess to determine loading capacityTo be added in excess to determine loading capacityTo be added in excess to determine loading capacity

Conclusion

The formulation of this compound for preclinical studies requires strategies to overcome its poor aqueous solubility. The protocols provided for solid dispersions, cyclodextrin inclusion complexes, and self-emulsifying drug delivery systems offer viable approaches to enhance its dissolution and potential bioavailability. Researchers should perform thorough characterization and optimization of their chosen formulation to ensure its suitability for the intended preclinical application. These enabling formulations are a critical step in unlocking the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isosalipurposide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Isosalipurposide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro assays?

This compound is a natural chalcone (B49325) compound and plant metabolite recognized for its antioxidant and cytoprotective effects.[1][2][3] Like many hydrophobic natural products, this compound has poor water solubility.[4][5] For in vitro experiments, which are typically conducted in aqueous buffers or cell culture media, achieving a sufficient and stable concentration of the compound in solution is critical for obtaining accurate, reproducible, and meaningful results. Poor solubility can lead to compound precipitation, inaccurate dosing, and low bioavailability at the cellular level.[6][7]

Q2: What is the recommended first-line solvent for preparing this compound stock solutions?

For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used polar aprotic solvent that effectively dissolves a broad range of polar and nonpolar organic compounds, including poorly soluble drugs.[8][9][10] It is miscible with water and most organic liquids, making it a suitable choice for preparing high-concentration stock solutions that can then be diluted into aqueous assay media.[9][11]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several physical and chemical modification strategies can be employed to enhance the solubility of poorly soluble compounds.[12][13] Key approaches applicable to this compound include:

  • Co-solvency: Introducing a water-miscible organic solvent (like DMSO or ethanol) into the aqueous medium to increase the solubility of a hydrophobic compound.[6][14]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase the proportion of the more soluble ionized form.[7][15][16]

  • Inclusion Complexation: Using host molecules, most commonly cyclodextrins, to encapsulate the nonpolar drug molecule within their hydrophobic cavity, thereby increasing its apparent solubility in water.[12][17][18]

  • Use of Surfactants: Incorporating surfactants can solubilize hydrophobic compounds within micelles. However, this approach must be used with caution in cell-based assays as surfactants can be cytotoxic.[14][19]

Troubleshooting Guide

Problem: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium.

This is a common issue when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous environment.

  • Solution 1: Optimize Final Co-solvent Concentration. Ensure the final concentration of DMSO in your assay medium is as high as tolerable for your experimental system (typically ≤0.5% - 1% for most cell lines) to maximize its solubilizing effect. Perform serial dilutions of your stock solution into the final medium.

  • Solution 2: Use an Intermediate Dilution Step. Instead of diluting the high-concentration stock directly into the final aqueous medium, perform an intermediate dilution in a solution containing a higher percentage of co-solvent or in a buffer supplemented with a solubilizing agent like serum albumin.

  • Solution 3: Gentle Warming and Sonication. After dilution, gently warming the solution (e.g., to 37°C) and brief sonication can help dissolve small precipitates and prevent aggregation.[19] However, be mindful of the thermal stability of this compound.

Problem: Even with DMSO, I cannot achieve the desired working concentration of this compound for my assay.

If optimizing co-solvent concentration is insufficient, more advanced methods may be necessary.

  • Solution 1: pH-Dependent Solubilization. this compound contains multiple hydroxyl groups, which are weakly acidic.[20] Therefore, its solubility is likely pH-dependent.[21][22] Increasing the pH of the buffer will deprotonate these hydroxyl groups, forming a more soluble phenolate (B1203915) salt. Determine the pKa of the relevant functional groups and adjust the buffer pH accordingly, ensuring the final pH is compatible with your assay system.

  • Solution 2: Cyclodextrin (B1172386) Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[23][24][25] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are widely used in pharmaceutical formulations.[18][26]

Data Presentation

Table 1: Comparison of Solubilization Strategies for this compound

StrategyMechanism of ActionAdvantages for In Vitro AssaysDisadvantages & Considerations
Co-solvency (e.g., DMSO) Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the hydrophobic solute and the solvent.[14]Simple, rapid, and effective for preparing high-concentration stock solutions.[9]Potential for solvent-induced artifacts or cytotoxicity in sensitive assays. Compound may precipitate upon dilution.[19]
pH Adjustment Converts the compound to its more soluble ionized (salt) form by altering the pH of the medium.[7][16]Effective for compounds with ionizable functional groups. Can significantly increase solubility.Requires knowledge of the compound's pKa. The required pH may not be compatible with the biological assay system.[15]
Inclusion Complexation (Cyclodextrins) The hydrophobic this compound molecule ("guest") is encapsulated within the non-polar cavity of the cyclodextrin ("host").[12][24]High solubilization capacity, low cellular toxicity, can improve compound stability.[25][26]Requires preparation of the complex. The complexation equilibrium can be influenced by temperature and other formulation components.[18][27]
Surfactants (e.g., Tween-20) Incorporates the compound into micelles, which have a hydrophobic core and a hydrophilic shell.[14][28]High solubilizing power.Often cytotoxic at concentrations above the critical micelle concentration (CMC), limiting their use in cell-based assays.[19]

Table 2: Common Co-solvents for In Vitro Assays

Co-solventPropertiesTypical Stock ConcentrationRecommended Final Assay Concentration
DMSO Strong polar aprotic solvent. Miscible with water.[8][10]10 - 50 mM≤ 1% (ideally ≤ 0.5%)
Ethanol Polar protic solvent. Miscible with water.10 - 50 mM≤ 1% (ideally ≤ 0.5%)
Methanol Polar protic solvent. Miscible with water.10 - 50 mM≤ 0.5% (can be more toxic than ethanol)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder (MW: 434.40 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Weigh out 4.34 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of high-purity DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To prepare a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[24]

  • Materials: this compound, HP-β-CD (average MW ~1460 g/mol ), ethanol, water, mortar and pestle, vacuum oven.

  • Procedure:

    • Weigh equimolar amounts of this compound and HP-β-CD. For example, weigh 434 mg of this compound and ~1460 mg of HP-β-CD.

    • Place the powders in a mortar and mix them thoroughly.

    • Create a paste by adding a small amount of an ethanol/water (1:1 v/v) mixture dropwise while continuously triturating (kneading) with the pestle.

    • Continue kneading for 45-60 minutes. The mixture should remain a thick, consistent paste.

    • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, yielding a solid powder of the inclusion complex.

    • The resulting powder can now be tested for its solubility in aqueous buffers by preparing a saturated solution and measuring the concentration of dissolved this compound.

Visualizations

TroubleshootingWorkflow start Start: Need to dissolve This compound in aqueous buffer stock_prep Prepare high concentration stock solution in 100% DMSO (e.g., 10-50 mM) start->stock_prep dilution Dilute stock solution into final aqueous assay buffer stock_prep->dilution precipitate_q Does the compound precipitate? dilution->precipitate_q concentration_q Is the final soluble concentration sufficient for the assay? precipitate_q->concentration_q No optimize_dmso Optimize Dilution: 1. Ensure final DMSO is <1% 2. Add stock to vortexing buffer 3. Warm/sonicate gently precipitate_q->optimize_dmso Yes ph_sol Advanced Method 1: Adjust Buffer pH (if compatible with assay) concentration_q->ph_sol No end_ok Proceed with Experiment concentration_q->end_ok Yes recheck_precipitate Does it still precipitate? optimize_dmso->recheck_precipitate recheck_precipitate->concentration_q No recheck_precipitate->ph_sol Yes cyclo_sol Advanced Method 2: Use Cyclodextrin Inclusion Complex ph_sol->cyclo_sol If pH change is not an option end_fail Re-evaluate required concentration or assay conditions

Caption: Troubleshooting workflow for dissolving this compound.

CoSolvency Mechanism of Co-solvency cluster_water In Pure Water cluster_cosolvent With Co-solvent (DMSO) w1 Water Molecule w2 Water Molecule w3 Water Molecule w4 Water Molecule w5 Water Molecule w6 Water Molecule w7 Water Molecule w8 Water Molecule drug_agg This compound Aggregate (Insoluble) drug_sol Solvated This compound (Soluble) c1 Water c2 Water c3 Water c4 Water d1 DMSO d2 DMSO d3 DMSO

Caption: Co-solvents reduce water polarity, enabling dissolution.

CyclodextrinComplexation Mechanism of Cyclodextrin Inclusion cluster_complex Inclusion Complex (Water Soluble) isosa This compound (Hydrophobic) plus + cyclo Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclo_host cyclo->cyclo_host Encapsulation isosa_guest This compound

Caption: Cyclodextrin encapsulates the drug, increasing solubility.

References

Technical Support Center: Enhancing the Bioavailability of Isosalipurposide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Isosalipurposide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a chalcone (B49325) glycoside, a type of flavonoid.[1][2][3] It is the 2'-O-glucoside of Isoliquiritigenin (ISL). Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C21H22O10[1][4][5][6]
Molecular Weight 434.4 g/mol [1][4]
Predicted XLogP3 1.4[1][5]
Appearance Not specified, likely a solid
Aqueous Solubility Expected to be lowGeneral flavonoid property[7]
Permeability Expected to be lowGeneral flavonoid property

Q2: What are the primary challenges in achieving adequate in vivo bioavailability for this compound?

Like many flavonoids, this compound's therapeutic potential is often limited by poor oral bioavailability.[7] The primary challenges include:

  • Low Aqueous Solubility: Despite the presence of a glucose moiety, the overall molecule may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[7]

  • Poor Permeability: The molecular size and polarity of this compound may hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: After absorption, flavonoids are often extensively metabolized by enzymes in the small intestine and liver, which can significantly reduce the amount of the active compound reaching systemic circulation.[8]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the intestinal lumen, limiting net absorption.[8]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies have been successfully employed to improve the bioavailability of poorly soluble compounds, particularly its aglycone, Isoliquiritigenin (ISL). These approaches are highly relevant for this compound and include:

  • Nanoformulations:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, and co-surfactant form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs.[9][10]

    • Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of a blend of solid and liquid lipids, which can encapsulate the drug and enhance its oral absorption.[11]

  • Complexation:

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Problem Potential Causes Troubleshooting Steps
High variability in pharmacokinetic (PK) data 1. Inconsistent formulation stability or dosing.2. Significant inter-individual differences in animal metabolism.3. Food effects interacting with the compound in the gut.1. Verify Formulation: Before each experiment, confirm the physical stability and homogeneity of your dosing formulation (e.g., particle size, drug content).2. Increase Sample Size: Use a larger cohort of animals to account for biological variability.3. Standardize Feeding: Ensure consistent feeding schedules for all animals in the study.
Low or undetectable plasma concentrations 1. Poor oral absorption due to low solubility and/or permeability.2. Rapid first-pass metabolism.3. Insufficient dose administered.1. Enhance Bioavailability: Implement one of the formulation strategies mentioned in Q3.2. Consider Co-administration: Use with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) or efflux pumps, if ethically permissible for the study.3. Dose Escalation Study: Conduct a pilot study with escalating doses to determine an appropriate dose that yields measurable plasma concentrations.
Nanoformulation shows good in vitro characteristics but poor in vivo absorption 1. Premature drug release or degradation in the gastrointestinal (GI) tract.2. Aggregation of nanoparticles in the acidic environment of the stomach.3. Rapid clearance by the reticuloendothelial system (RES).1. Simulate GI Conditions: Test your formulation's stability and release profile in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 6.8).2. Surface Modification: Consider coating nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEGylation to improve stability and circulation time.3. Evaluate Particle-Mucus Interaction: Use ex vivo models with intestinal tissue to observe nanoparticle penetration through the mucus layer.

Quantitative Data Presentation

The following table summarizes pharmacokinetic data from in vivo studies in rats for various formulations of Isoliquiritigenin (ISL) , the aglycone of this compound. These results are indicative of the potential for similar bioavailability enhancements for this compound.

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Fold Increase in BioavailabilityReference
ISL-Solution (Oral) --5.43 ± 0.67--[11]
ISL-SMEDDS (Oral) ----4.71[9][10]
ISL-NLC (Oral) --29.60 ± 2.885455.45[11]

Experimental Protocols

1. Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted for a model chalcone like Isoliquiritigenin and can be optimized for this compound.

  • Materials: this compound, Ethyl oleate (B1233923) (oil phase), Tween 80 (surfactant), PEG 400 (co-surfactant).

  • Procedure:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

    • Prepare the SMEDDS formulation by mixing the optimized amounts of ethyl oleate, Tween 80, and PEG 400.

    • Add this compound to the mixture and stir until it is completely dissolved.

    • Characterize the resulting ISL-SMEDDS for particle size, zeta potential, and encapsulation efficiency.[9][10]

2. Preparation of a Nanostructured Lipid Carrier (NLC)

This protocol outlines the preparation of an NLC formulation to enhance oral absorption.

  • Materials: this compound, solid lipid (e.g., glyceryl monostearate), liquid lipid (e.g., oleic acid), surfactant (e.g., Poloxamer 188), distilled water.

  • Procedure:

    • Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid.

    • Dissolve the this compound in the molten lipid mixture.

    • Dissolve the surfactant in hot distilled water to form the aqueous phase.

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization to produce the NLC dispersion.

    • Cool the dispersion to room temperature to allow the lipid to recrystallize and form the NLCs.

    • Characterize the NLCs for particle size, polydispersity index, zeta potential, and drug entrapment efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start This compound Powder solubility Solubility Screening (Oils, Surfactants) start->solubility phase_diagram Pseudo-Ternary Phase Diagram (for SMEDDS) solubility->phase_diagram optimization Formulation Optimization (e.g., SMEDDS, NLC) phase_diagram->optimization characterization In Vitro Characterization (Particle Size, EE%) optimization->characterization dosing Oral Administration to Animal Model characterization->dosing Optimized Formulation sampling Blood Sampling (Time Points) dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Experimental workflow for developing and evaluating an enhanced bioavailability formulation of this compound.

signaling_pathway cluster_nrf2 Nrf2 Activation Pathway ISPP This compound Keap1 Keap1 ISPP->Keap1 dissociates Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Cytoprotection Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Cytoprotection activates

Caption: this compound exerts a cytoprotective effect through the activation of the Nrf2 signaling pathway.[4]

troubleshooting_logic start Low In Vivo Bioavailability Observed check_solubility Is the compound solubility-limited? start->check_solubility check_permeability Is the compound permeability-limited? check_solubility->check_permeability No sol_strategy Implement Solubility Enhancement Strategy (e.g., SMEDDS, NLC, Cyclodextrin) check_solubility->sol_strategy Yes check_metabolism Is there evidence of high first-pass metabolism? check_permeability->check_metabolism No perm_strategy Use Permeation Enhancers or Lipid-Based Formulations check_permeability->perm_strategy Yes met_strategy Consider Co-administration with Enzyme Inhibitors (if applicable) check_metabolism->met_strategy Yes

Caption: A troubleshooting decision tree for addressing poor in vivo bioavailability of this compound.

References

Stability issues of Isosalipurposide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isosalipurposide in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a chalcone (B49325) derivative, is generally known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] While specific quantitative stability data in a wide range of organic solvents is not extensively published, chalcones as a class can exhibit varying stability depending on the solvent's polarity and protic nature. For short-term storage, solutions in high-purity, anhydrous DMSO are commonly used. However, for long-term storage, it is recommended to store the compound as a dry, solid powder at -20°C in the dark.[1]

Q2: I am observing degradation of this compound in my DMSO stock solution. What could be the cause?

A2: Degradation in DMSO stocks can occur due to several factors. The presence of water in DMSO can facilitate hydrolysis. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Additionally, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use vials to avoid repeated temperature fluctuations. The purity of the DMSO itself can also be a factor; impurities can act as catalysts for degradation.

Q3: How can I assess the stability of this compound in my specific experimental solvent system?

A3: To determine the stability in your solvent system, a forced degradation study is recommended. This involves subjecting a solution of this compound in your solvent to various stress conditions, such as elevated temperature, different pH levels, oxidizing agents, and light exposure. The degradation of the compound is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the likely degradation pathways for this compound?

A4: As a chalcone, this compound is susceptible to certain degradation pathways. The α,β-unsaturated ketone moiety is a potential site for reactions. Under acidic or basic conditions, hydrolysis of the glycosidic bond can occur, cleaving the glucose molecule. The core chalcone structure might also be susceptible to oxidation, particularly at the phenolic hydroxyl groups. Photodegradation can also occur upon exposure to UV or visible light, potentially leading to isomerization or cyclization reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Prepare fresh stock solutions. Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. Investigate the storage conditions and handling procedures of your solutions.
Loss of biological activity Compound degradation.Confirm the purity and integrity of your this compound sample using an analytical technique like HPLC or LC-MS. If degradation is confirmed, obtain a fresh batch of the compound and optimize storage and handling conditions.
Precipitation in aqueous buffers Low aqueous solubility of this compound.While this compound is soluble in DMSO, its solubility in aqueous buffers is likely to be low. To maintain solubility in aqueous media, a co-solvent system (e.g., DMSO/buffer mixture) may be necessary. However, the stability in such a system should be carefully evaluated.
Inconsistent experimental results Instability of this compound under experimental conditions.Perform a time-course experiment to assess the stability of this compound in your specific assay medium and under the exact experimental conditions (temperature, light exposure, pH).

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study of this compound to understand its stability profile.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photostability: Expose the stock solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. A dark control sample should be kept under the same conditions but protected from light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing stability.

1. Column Selection:

  • A C18 reversed-phase column is a good starting point.

2. Mobile Phase:

3. Detection:

  • UV detection at a wavelength where this compound shows maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

4. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can separate this compound from its degradation products.

Stability Data Summary

No specific quantitative stability data for this compound in various solvent systems was found in the public domain at the time of this publication. Researchers are encouraged to perform their own stability studies using the protocols provided above to determine the stability of this compound in their specific experimental setups.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Aglycone Chalcone Aglycone This compound->Aglycone Glycosidic Bond Cleavage Glucose Glucose This compound->Glucose Glycosidic Bond Cleavage Oxidized_Products Oxidized Derivatives This compound->Oxidized_Products Isomers Isomers/Cyclized Products This compound->Isomers

References

Technical Support Center: Isosalipurposide Dosage and Administration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration routes for Isosalipurposide in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo experiments with this compound?

A1: While specific dose-response studies for this compound are limited in publicly available literature, a starting point can be inferred from studies on other chalcones. For many chalcone (B49325) derivatives, doses in the range of 10-100 mg/kg body weight have been used in rodent models.[1][2] It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental model and desired biological effect.

Q2: Which administration routes are suitable for this compound?

A2: Several administration routes have been used for chalcones in preclinical studies, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).[1][3][4] The choice of administration route will depend on the experimental goals. Oral administration is often preferred for its convenience and clinical relevance, but bioavailability may be a concern for flavonoid glycosides. Intravenous administration ensures 100% bioavailability and is useful for pharmacokinetic studies. Intraperitoneal injection is a common route in rodent studies for systemic delivery.

Q3: What is the known bioavailability of this compound?

A3: There is currently no specific pharmacokinetic data available for this compound, including its absolute bioavailability. However, studies on similar chalcones, such as isoliquiritigenin (B1662430), have shown oral bioavailability in rats to be in the range of 22-34%.[4][5] It is important to note that the glycoside moiety of this compound may influence its absorption and metabolism, potentially leading to different bioavailability.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to exert a cytoprotective effect against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This activation is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).[6] Additionally, like many other chalcones, this compound is expected to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation.[7]

Troubleshooting Guide

Issue 1: Low or variable bioavailability after oral administration.

  • Possible Cause: Poor absorption from the gastrointestinal tract. Flavonoid glycosides can have limited absorption due to their hydrophilic nature.

  • Troubleshooting Steps:

    • Formulation: Consider formulating this compound in a vehicle that enhances solubility and absorption. A common vehicle for oral administration of similar compounds is a mixture of ethanol, Tween 80, and saline.[4]

    • Co-administration with absorption enhancers: Investigate the co-administration of this compound with known absorption enhancers, such as piperine, which can inhibit metabolizing enzymes and efflux pumps.

    • Alternative Routes: If oral bioavailability remains a significant issue, consider alternative administration routes like intraperitoneal or intravenous injection for your studies.

Issue 2: Inconsistent results between experimental batches.

  • Possible Cause: Degradation or instability of this compound.

  • Troubleshooting Steps:

    • Storage: Store the this compound stock solution in a dry, dark place at -20°C for long-term storage and at 4°C for short-term use.

    • Fresh Preparations: Prepare working solutions fresh for each experiment.

    • Purity Check: Regularly check the purity of your this compound compound using techniques like HPLC.

Issue 3: Unexpected toxicity or adverse effects in animal models.

  • Possible Cause: The administered dose is too high for the specific animal model or the vehicle used is causing adverse effects.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD).

    • Vehicle Control: Always include a vehicle control group to distinguish the effects of the compound from those of the administration vehicle.

    • Monitor for Toxicity: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

Data Presentation

Table 1: In Vivo Dosage of Chalcone Derivatives (for reference)

Chalcone DerivativeAnimal ModelAdministration RouteDose Range (mg/kg)Observed EffectReference
Indole-Chalcone HybridsMiceIntraperitoneal (i.p.)10Analgesic and Anti-inflammatory[8]
Synthetic ChalconesMiceOral (p.o.)50 - 100Antidiabetic[1]
trans-ChalconeMiceSubcutaneous (s.c.)4Antileishmanial[3]
IsoliquiritigeninRatsIntravenous (i.v.)10 - 50Pharmacokinetic study[4]
IsoliquiritigeninRatsOral (p.o.)20 - 100Pharmacokinetic study[4]

Table 2: Pharmacokinetic Parameters of Isoliquiritigenin in Rats (for reference)

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Intravenous (i.v.)10--73.4100[4]
Intravenous (i.v.)20--151.2100[4]
Intravenous (i.v.)50--435.8100[4]
Oral (p.o.)201.80.521.929.86[4]
Oral (p.o.)503.20.834.322.70[4]
Oral (p.o.)1005.91.2146.533.62[4]

Note: This data is for Isoliquiritigenin and should be used as a reference point for this compound. Actual pharmacokinetic parameters for this compound may differ.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for Oral Administration

  • Animal Model: Select an appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For oral administration, prepare a dosing solution by diluting the stock solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.

  • Dose Selection: Based on literature for similar compounds, select a range of doses to test (e.g., 10, 30, and 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the selected doses of this compound or vehicle to the animals via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for any signs of toxicity.

    • At a predetermined time point after administration, collect blood and/or tissue samples for analysis of relevant biomarkers or therapeutic effects.

    • Analyze the data to determine the dose-response relationship and identify an effective dose with minimal toxicity.

Protocol 2: Pharmacokinetic Study (Intravenous vs. Oral)

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate repeated blood sampling.

  • Compound Preparation:

    • Intravenous (i.v.) solution: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of ethanol, Tween 80, and saline).[4]

    • Oral (p.o.) solution: Prepare as described in Protocol 1.

  • Dosing:

    • Administer a single i.v. bolus dose (e.g., 10 mg/kg) to one group of animals.

    • Administer a single p.o. dose (e.g., 50 mg/kg) to another group.

  • Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) after administration.

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Mandatory Visualization

Isosalipurposide_Signaling_Pathways cluster_Nrf2 Nrf2 Signaling Pathway cluster_NFkB NF-κB Signaling Pathway This compound This compound ERK ERK This compound->ERK phosphorylates AMPK AMPK This compound->AMPK phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 dissociates AMPK->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription of Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degradation leads to NFkB NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes translocates to nucleus & activates transcription of Isosalipurposide_NFkB This compound Isosalipurposide_NFkB->IKK inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_PK cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Cannulated Rats) Acclimatization Acclimatization Animal_Model->Acclimatization IV_Admin Intravenous Administration Acclimatization->IV_Admin Oral_Admin Oral Administration Acclimatization->Oral_Admin IV_Prep Prepare IV Formulation IV_Prep->IV_Admin Oral_Prep Prepare Oral Formulation Oral_Prep->Oral_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calculation Calculate Cmax, Tmax, AUC, Bioavailability PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for a pharmacokinetic study.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Extraction of Isosalipurposide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isosalipurposide extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the large-scale extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a chalcone (B49325) glycoside, a type of flavonoid. It has been identified as a bioactive compound with potential therapeutic properties, including cytoprotective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[1] The primary known natural sources of this compound are the flowers of Corylopsis coreana Uyeki (Korean winter hazel) and Acacia cyanophylla.[2][3]

Q2: What are the general challenges in extracting flavonoid glycosides like this compound on a large scale?

A2: Large-scale extraction of flavonoid glycosides presents several challenges, including:

  • Low Yields: These compounds often occur in low concentrations in plant materials.

  • Compound Degradation: Flavonoid glycosides can be sensitive to heat, pH changes, and oxidation during extraction.[4]

  • Co-extraction of Impurities: Crude extracts contain numerous other compounds with similar polarities, making purification difficult.

  • Solvent Selection and Consumption: Choosing an appropriate solvent that is efficient, safe, and cost-effective for large volumes is crucial.

  • Process Scalability: Transferring an optimized lab-scale protocol to a pilot or industrial scale can be challenging, often requiring re-optimization of parameters.[5]

Q3: What extraction methods are suitable for this compound?

A3: Both conventional and modern extraction techniques can be employed.

  • Conventional Methods: Maceration and Soxhlet extraction are common but may involve long extraction times and high solvent consumption.[4]

  • Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency, reduced solvent usage, and shorter extraction times.[6] For large-scale operations, techniques like pressurized liquid extraction (PLE) can also be considered.

Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?

A4: High-performance liquid chromatography (HPLC) is the most common method for the qualitative and quantitative analysis of this compound.[5][7] Thin-layer chromatography (TLC) can be used for rapid, qualitative monitoring of fractions during column chromatography.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the large-scale extraction and purification of this compound.

Issue 1: Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract. Inefficient extraction from the plant matrix.- Optimize Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for solvent penetration. - Select an Appropriate Solvent: Based on analytical studies, ethanol (B145695) and aqueous ethanol mixtures are effective. Conduct small-scale trials to determine the optimal ethanol concentration. An 80% ethanol solution has shown good results for antioxidant and phenolic content from Corylopsis coreana Uyeki.[7] - Optimize Solid-to-Liquid Ratio: A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent. Insufficient solvent may lead to incomplete extraction.
Degradation of this compound during extraction.- Control Temperature: Avoid excessive heat. If using maceration, conduct it at room temperature. For methods requiring heat, use the lowest effective temperature and minimize exposure time. - Control pH: Chalcones can be unstable in alkaline conditions. Maintain a neutral or slightly acidic pH during extraction.[6] - Protect from Light and Oxygen: Flavonoids can be sensitive to photodegradation and oxidation. Use amber glassware or protect your extraction vessel from light, and consider performing the extraction under an inert atmosphere (e.g., nitrogen) for maximum protection.[8]
Issue 2: Difficulties in Purification
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other compounds during column chromatography. Inappropriate stationary or mobile phase.- Stationary Phase Selection: Silica (B1680970) gel is a common choice for normal-phase chromatography. For polar compounds like glycosides, reversed-phase (C18) chromatography may provide better separation.[9] - Mobile Phase Optimization: For silica gel, a gradient of a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. For C18, a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and methanol (B129727) or acetonitrile (B52724) is typically used.[5]
Peak tailing in HPLC or column chromatography. Secondary interactions with the stationary phase.- Acidify the Mobile Phase: For silica gel, interactions with acidic silanol (B1196071) groups can cause tailing. For reversed-phase, residual silanols can have a similar effect. Adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress these interactions and improve peak shape.
Co-elution of impurities with similar polarity. Insufficient resolution of the chromatographic system.- Use a Different Stationary Phase: If a particular stationary phase does not provide adequate separation, try one with a different selectivity (e.g., Sephadex LH-20, which separates based on size and polarity). - Employ Multi-Step Purification: A combination of different chromatographic techniques is often necessary for high purity. For example, an initial separation on a silica gel column can be followed by a polishing step on a C18 column or with preparative HPLC.
Formation of an emulsion during liquid-liquid extraction. Presence of surfactant-like molecules in the crude extract.- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation. - Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.[9] - Centrifugation: If the emulsion persists, centrifugation can be an effective way to separate the layers.

Quantitative Data

The following tables summarize data related to the extraction of this compound and other flavonoids from Corylopsis coreana Uyeki.

Table 1: Effect of Ethanol Concentration on the Extraction of this compound and Other Compounds

Ethanol Concentration (%)This compound (mg/g)Bergenin (mg/g)Quercitrin (mg/g)Quercetin (mg/g)
202.812.50.80.02
404.515.21.20.03
606.816.81.50.04
808.617.51.60.05
1007.914.31.30.04

Data adapted from a study on the optimization of extraction from Corylopsis coreana Uyeki flos.[5][7]

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound

This protocol is a suggested starting point for the large-scale extraction of this compound, based on optimized lab-scale procedures.

  • Preparation of Plant Material:

    • Dry the flowers of Corylopsis coreana Uyeki or Acacia cyanophylla at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place the powdered plant material in a large-scale extractor (e.g., a stainless steel tank with a stirrer).

    • Add 80% aqueous ethanol in a 1:15 (w/v) ratio of plant material to solvent.

    • Macerate for 24 hours at room temperature with continuous, gentle stirring.

    • Alternatively, for a faster extraction, use ultrasound-assisted extraction for 1-2 hours, maintaining the temperature below 50°C.

  • Filtration and Concentration:

    • Filter the mixture through a coarse filter, followed by a finer filter, to separate the extract from the solid plant material.

    • Repeat the extraction on the plant residue two more times with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Use a large glass column packed with silica gel 60 (70-230 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and carefully pour it into the column, allowing it to settle into a uniform bed without any air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for extracts that are not easily soluble, use a dry loading method: adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a polar solvent like methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.). This is known as gradient elution.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a consistent volume.

    • Monitor the composition of each fraction using thin-layer chromatography (TLC).

    • Combine the fractions that contain pure this compound, as identified by TLC comparison with a standard.

  • Final Purification (Optional):

    • For higher purity, the combined fractions can be further purified using preparative HPLC with a C18 column and a mobile phase of methanol/water or acetonitrile/water, often with 0.1% formic acid.

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2 Activation Pathway

This compound exerts its cytoprotective effects by activating the Nrf2 signaling pathway. This involves the phosphorylation of ERK and AMPK, which leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes.[1]

Nrf2_Pathway cluster_nucleus Nucleus ISPP This compound ERK ERK ISPP->ERK Activates AMPK AMPK ISPP->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) ERK->Nrf2_Keap1 Phosphorylates AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound activates ERK and AMPK, leading to the release and nuclear translocation of Nrf2.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the logical steps from raw plant material to purified this compound.

Extraction_Workflow Plant_Material Plant Material (Corylopsis coreana Uyeki or Acacia cyanophylla) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Purified Fractions Fraction_Collection->Purified_Fractions Final_Purification Final Purification (Optional, e.g., Prep-HPLC) Purified_Fractions->Final_Purification Pure_this compound Pure this compound Purified_Fractions->Pure_this compound If sufficiently pure Final_Purification->Pure_this compound

Caption: A typical workflow for the extraction and purification of this compound from plant sources.

References

Troubleshooting Isosalipurposide degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the degradation of Isosalipurposide during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The loss of potency in your this compound solution is likely due to degradation. The primary factors that can cause the degradation of this compound, a chalcone (B49325) glycoside, include improper pH, elevated temperature, exposure to light, and enzymatic activity.[1][2][3] It is crucial to control these factors throughout your experimental workflow.

Troubleshooting Steps:

  • Verify Solution pH: this compound, like many flavonoids, is most stable in slightly acidic to neutral conditions.[2] Alkaline conditions can lead to rapid degradation. Measure the pH of your solution and adjust if necessary. For long-term storage, a slightly acidic buffer is recommended.

  • Control Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[3][4] Avoid heating this compound solutions unless absolutely necessary. If a heating step is required, use the lowest effective temperature for the shortest duration.

  • Protect from Light: Chalcones can be susceptible to photodegradation, including trans-cis isomerization, upon exposure to UV light.[5][6][7] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Consider Enzymatic Degradation: If your experiment involves biological matrices such as cell lysates or tissue homogenates, endogenous enzymes like β-glucosidases could be cleaving the glycosidic bond of this compound.

Q2: I am observing a color change in my this compound solution. What does this indicate?

A2: A color change in your this compound solution is a strong indicator of chemical degradation. Chalcones are known to undergo structural changes, particularly under alkaline conditions or upon oxidation, which can result in a visible color shift. This is often accompanied by a change in the UV-Vis absorbance spectrum.

Troubleshooting Steps:

  • Analyze by Spectroscopy: Run a UV-Vis spectrum of your solution and compare it to a freshly prepared standard. A shift in the maximum absorbance wavelength (λmax) or a change in the spectral shape confirms that the compound has degraded.

  • Review Preparation and Storage Conditions: Re-evaluate the pH, temperature, and light protection measures used for the solution . Ensure that all solvents are of high purity and free of contaminants that could catalyze degradation.

Q3: How can I prevent enzymatic degradation of this compound in my cell-based assays?

A3: Enzymatic degradation is a common issue when working with glycosides in biological systems. The primary culprits are often β-glucosidases, which hydrolyze the glycosidic linkage.

Preventative Measures:

  • Heat Inactivation: If compatible with your experimental design, heat-inactivating your biological sample (e.g., cell lysate) before adding this compound can denature degradative enzymes.

  • Use of Inhibitors: Incorporate a broad-spectrum β-glucosidase inhibitor into your assay medium.

  • Purified Enzyme Systems: Whenever possible, use purified enzyme systems instead of crude lysates to minimize the presence of interfering enzymes.

  • Acellular Controls: Include controls where this compound is incubated in the cell culture medium without cells to distinguish between cellular metabolism and media-induced degradation. The stability of compounds in cell culture media should be verified, as components in the media can affect stability.[8][9][10][11][12]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: Proper preparation and storage are critical to maintaining the integrity of your this compound stock solutions.

Recommended Protocol:

  • Solvent Selection: Use high-purity solvents for dissolution. Ethanol and DMSO are commonly used for flavonoids.

  • pH Control: If preparing an aqueous stock solution, use a slightly acidic buffer (pH 5-6).

  • Temperature: Prepare solutions at room temperature and avoid heating to dissolve the compound. For long-term storage, keep solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in light-protecting containers (amber vials or foil-wrapped).

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Data Presentation: Expected Stability of this compound

The following table summarizes the expected stability of this compound based on general knowledge of chalcone glycosides. Note: This is a general guideline. It is highly recommended to perform stability studies under your specific experimental conditions.

ParameterConditionExpected StabilityRecommendations
pH Acidic (pH 3-6)HighOptimal for storage and experiments.
Neutral (pH 7)ModerateUse for short-term experiments.
Alkaline (pH > 8)LowAvoid; rapid degradation is likely.
Temperature 4°CHighRecommended for short-term storage (days).
25°C (Room Temp)ModerateSuitable for immediate use and short incubations.
37°CLow to ModerateDegradation may occur during prolonged incubations.
> 50°CVery LowAvoid; significant degradation expected.
Light DarkHighStore all solutions protected from light.
Ambient LightModerateMinimize exposure during handling.
UV LightVery LowAvoid direct exposure.
Enzymes β-glucosidaseVery LowRisk of hydrolysis of the glycosidic bond.

Experimental Protocols

Protocol 1: Determining this compound Stability in a Liquid Formulation

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., ethanol, DMSO)

  • Buffers of various pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline)

  • HPLC or UV-Vis spectrophotometer

  • Constant temperature incubators/water baths

  • Light-protected containers (e.g., amber vials)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into the buffers of different pH values to be tested.

  • Set Incubation Conditions:

    • Temperature: Aliquot the test solutions into separate containers and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light: For each temperature, have one set of samples protected from light and another exposed to ambient light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow Recommended Experimental Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation prep_solid This compound (Solid) prep_dissolve Dissolve in High-Purity Solvent (e.g., DMSO, Ethanol) prep_solid->prep_dissolve prep_buffer Dilute in Slightly Acidic Buffer (pH 5-6) prep_dissolve->prep_buffer prep_stock Stock Solution prep_buffer->prep_stock storage_conditions Store at -20°C or -80°C Protect from Light prep_stock->storage_conditions Long-term exp_setup Set up Experiment (Maintain pH, Temp Control) prep_stock->exp_setup Immediate Use exp_bio For Biological Assays: - Use Enzyme Inhibitors - Include Acellular Controls exp_setup->exp_bio exp_analysis Analysis (HPLC, UV-Vis) exp_bio->exp_analysis

Caption: Workflow to minimize this compound degradation.

degradation_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization cluster_oxidation Oxidation This compound This compound (Chalcone Glycoside) aglycone Aglycone (Chalcone) This compound->aglycone Acidic/Alkaline Conditions or β-glucosidase cis_isomer Cis-Isomer This compound->cis_isomer UV Light oxidized_products Oxidized Products This compound->oxidized_products Oxygen, Metal Ions glucose Glucose

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Method Development for Sensitive Detection of Isosalipurposide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Isosalipurposide and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its metabolites important?

This compound is a chalcone (B49325), a type of flavonoid known for its potential therapeutic properties, including cytoprotective effects against oxidative injury through the activation of the Nrf2 signaling pathway.[1] The study of its metabolites is crucial because the biotransformation of this compound in the body can significantly impact its efficacy, safety, and pharmacokinetic profile. Metabolites may be more or less active than the parent compound, and understanding their formation is essential for drug development.

Q2: What are the expected metabolic pathways for this compound?

As a flavonoid glycoside, this compound is expected to undergo Phase I and Phase II metabolism.

  • Phase I Metabolism: This typically involves reactions like oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes.[2][3] For this compound, this could involve hydroxylation of the aromatic rings or reduction of the α,β-unsaturated ketone.

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[2] Common conjugation reactions for flavonoids include glucuronidation and sulfation of hydroxyl groups.

Q3: Which analytical techniques are most suitable for detecting this compound and its metabolites?

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), is a powerful and widely used technique for the identification and quantification of flavonoid metabolites.[4][5][6][7][8] This method offers high sensitivity, selectivity, and the ability to perform structural elucidation through tandem mass spectrometry (MS/MS).

Q4: What are the key challenges in analyzing this compound metabolites?

Key challenges include the low concentration of metabolites in biological matrices, the presence of isomeric metabolites that are difficult to separate chromatographically, and potential ion suppression effects in the mass spectrometer due to complex sample matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound metabolites.

Low or No Signal in Mass Spectrometry
Potential Cause Troubleshooting Steps
Poor Ionization Efficiency Optimize ionization source parameters (e.g., capillary voltage, source temperature, gas flows).[9][10] Test both positive and negative electrospray ionization (ESI) modes, as flavonoids can ionize well in either, depending on the specific metabolite.[5][9]
Instrument Not Tuned or Calibrated Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance and mass accuracy.[10]
Sample Degradation Prepare fresh standard solutions. Ensure proper storage of samples (typically at -80°C) to prevent degradation of analytes.[9]
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. Protein precipitation is a common first step for plasma samples, followed by solid-phase extraction (SPE) for cleaner extracts.[11][12]
Leaks in the LC-MS System Check for any leaks in the fluidic path, from the autosampler to the MS source, as this can lead to a loss of sensitivity.[13][14]
Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Use a reversed-phase C18 column for the separation of flavonoids and their metabolites.[6][15] Consider columns with different particle sizes or lengths to improve resolution.
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. A common mobile phase for flavonoid analysis is a gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5][16]
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the column, which can lead to broad and asymmetric peaks.
Column Contamination Wash the column with a strong solvent to remove any contaminants that may be affecting performance. If the problem persists, the column may need to be replaced.
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variability in Sample Preparation Standardize the sample preparation protocol and use an internal standard to account for variations in extraction efficiency and instrument response.[16]
Instrument Fluctuation Run quality control (QC) samples throughout the analytical batch to monitor instrument performance and ensure reproducibility.[11]
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to minimize the degradation of analytes while waiting for injection.

Experimental Protocols

Plasma Sample Preparation for Metabolite Analysis

This protocol describes a general procedure for the extraction of this compound and its metabolites from plasma samples using protein precipitation followed by liquid-liquid extraction.

Materials:

  • Plasma samples

  • Internal Standard (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of MTBE for liquid-liquid extraction to remove lipids.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Carefully collect the upper aqueous layer containing the metabolites.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-Q-TOF/MS Method for Metabolite Profiling

This protocol provides a starting point for developing a UPLC-Q-TOF/MS method for the analysis of this compound and its metabolites.

Parameter Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Q-TOF Mass Spectrometer
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV (Positive), -2.5 kV (Negative)
Source Temperature 120°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 100 - 1000
MS/MS Acquisition Data-dependent acquisition (DDA) or data-independent acquisition (DIA)

UPLC Gradient Program:

Time (min) % Mobile Phase B
0.05
1.05
12.095
14.095
14.15
16.05

Visualizations

Isosalipurposide_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation Reduced_Metabolite Reduced Metabolite This compound->Reduced_Metabolite Reduction Glucuronide_Conjugate Glucuronide Conjugate This compound->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate This compound->Sulfate_Conjugate Sulfation Hydroxylated_Glucuronide Hydroxylated-Glucuronide Conjugate Hydroxylated_Metabolite->Hydroxylated_Glucuronide Glucuronidation

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Sample_Preparation 2. Sample Preparation (Protein Precipitation, LLE, SPE) Sample_Collection->Sample_Preparation UPLC_Separation 3. UPLC Separation (Reversed-Phase C18) Sample_Preparation->UPLC_Separation MS_Detection 4. MS Detection (Q-TOF MS/MS) UPLC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Metabolite Identification & Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for metabolite analysis.

References

Addressing matrix effects in the analysis of Isosalipurposide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Isosalipurposide in biological samples. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak for this compound is tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for flavonoids like this compound is a common issue in reversed-phase chromatography and can compromise quantification. The primary causes include secondary interactions with the stationary phase, column overload, and issues with the mobile phase.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to tailing.

    • Solution: Use an end-capped C18 column. Adjusting the mobile phase pH to be more acidic (e.g., using 0.1% formic acid) can suppress the ionization of silanol groups, thereby minimizing these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered, typically with 0.1% formic acid in both the aqueous and organic phases, to maintain a consistent and optimal pH.

Logical Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing of this compound.

Issue 2: Ion Suppression or Enhancement

Q: I am observing significant ion suppression for this compound in my plasma samples. How can I mitigate this matrix effect?

A: Ion suppression is a major challenge in bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[1] Effective sample preparation is key to minimizing these effects.

Comparison of Sample Preparation Techniques for Matrix Effect Reduction:

The choice of sample preparation method significantly impacts the degree of matrix effect. Here is a summary of common techniques with their typical performance characteristics for flavonoid analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Generally high (e.g., >90%) but can be variable.Moderate to high, dependent on solvent choice and analyte polarity.High and reproducible with optimized sorbent and elution solvents (often >85%).[2]
Matrix Effect High, as it is a non-selective method that precipitates proteins but leaves other matrix components like phospholipids.Moderate, provides a cleaner extract than PPT but can still have co-extraction of interfering substances.Low, offers the most effective removal of interfering matrix components, especially phospholipids.[3]
Simplicity & Speed Simple and fast.More labor-intensive and time-consuming.More complex than PPT but can be automated.
Typical Matrix Effect Values Can be significant, with ion suppression often exceeding 50%.Generally less than 50% ion suppression.Can be minimal, often with less than 15% ion suppression.[4]

Recommended Approach:

For robust and accurate quantification of this compound, Solid-Phase Extraction (SPE) is the recommended sample preparation technique due to its superior ability to remove matrix interferences.

Experimental Workflow for Sample Preparation and Analysis:

References

Technical Support Center: Strategies to Prevent Isosalipurposide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Isosalipurposide in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a chalcone, a type of natural phenolic compound. It is valued in research for its antioxidant and cytoprotective properties.[1][2] A primary mechanism of its action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[3][4]

Q2: What causes this compound to precipitate in cell culture media?

A2: Like many hydrophobic compounds, this compound has low aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity reduces its solubility, causing it to form visible particles.

Q3: What are the consequences of this compound precipitation in my experiments?

A3: Precipitation of this compound can significantly impact experimental outcomes by:

  • Inaccurate Dosing: The actual concentration of soluble this compound available to the cells will be lower than intended, leading to dose-response inaccuracies.

  • Cellular Toxicity: The precipitate itself can cause physical stress or unforeseen toxic effects on the cells.

  • Lack of Reproducibility: Inconsistent precipitation between experiments will lead to unreliable and non-reproducible results.

Q4: What is the recommended solvent for preparing an this compound stock solution?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications. It is crucial, however, to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to minimize solvent-induced cytotoxicity.

Q5: Can I filter out the precipitate from the cell culture medium?

A5: Filtering the medium to remove the precipitate is generally not recommended. This is because filtration will also remove the precipitated this compound, leading to an unknown final concentration in your experiment. The best approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides systematic solutions to common issues encountered with this compound precipitation.

Issue 1: Immediate Precipitation Upon Addition to Media

Potential Cause & Solution

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in the cell culture medium exceeds its solubility limit in the aqueous environment.Decrease the final working concentration of this compound. Perform a preliminary solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High Solvent Concentration in Final Solution While a solvent like DMSO is necessary for the stock solution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.
Issue 2: Precipitation Occurs Over Time in the Incubator

Potential Cause & Solution

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator.
pH Changes in Media Cellular metabolism can lead to changes in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider changing the medium more frequently.
Interaction with Media Components Components in the serum or the basal media itself can sometimes interact with the compound over time, leading to precipitation.If using serum-containing media, try pre-diluting the this compound in a small volume of serum-free media before adding it to the complete media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 434.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.344 mg of this compound.

  • Dissolution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO (e.g., 1 mL).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol outlines the steps for diluting the stock solution into cell culture media to achieve the final desired concentration while minimizing precipitation.

Procedure:

  • Pre-warm the media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Perform an intermediate dilution of the stock solution in a small volume of pre-warmed media. For example, if your final desired concentration is 10 µM, you could first dilute the 10 mM stock 1:10 in media to get a 1 mM intermediate solution.

  • Final Dilution:

    • Add the required volume of the intermediate (or stock) solution to the pre-warmed cell culture medium.

    • Add the solution dropwise while gently swirling the media to ensure rapid and uniform mixing.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

This compound Troubleshooting Workflow

start Start: this compound Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediately upon adding to media issue_time->immediate Immediately over_time Over time in incubator issue_time->over_time Over Time check_concentration Is final concentration too high? immediate->check_concentration check_evaporation Is there media evaporation? over_time->check_evaporation check_dilution How was it diluted? check_concentration->check_dilution No solution_concentration Lower final concentration check_concentration->solution_concentration Yes check_temp Was media pre-warmed? check_dilution->check_temp Gradual solution_dilution Use serial dilution Add dropwise with mixing check_dilution->solution_dilution Rapidly solution_temp Use pre-warmed (37°C) media check_temp->solution_temp No end Problem Solved solution_concentration->end solution_dilution->end solution_temp->end check_temp_fluctuations Frequent incubator opening? check_evaporation->check_temp_fluctuations No solution_evaporation Ensure proper humidification Use sealed plates check_evaporation->solution_evaporation Yes check_ph Is media pH stable? check_temp_fluctuations->check_ph No solution_temp_fluctuations Minimize incubator access check_temp_fluctuations->solution_temp_fluctuations Yes solution_ph Monitor pH Change media more frequently check_ph->solution_ph No solution_evaporation->end solution_temp_fluctuations->end solution_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

This compound-Mediated Nrf2 Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound ERK ERK This compound->ERK Activates AMPK AMPK This compound->AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates AMPK->Keap1_Nrf2 Phosphorylates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to GCL GCL (Glutamate-cysteine ligase) ARE->GCL Upregulates HO1 HO-1 (Heme oxygenase-1) ARE->HO1 Upregulates Glutathione Increased Glutathione GCL->Glutathione Cytoprotection Cytoprotection & Antioxidant Defense HO1->Cytoprotection Glutathione->Cytoprotection

Caption: this compound activates the Nrf2 signaling pathway.

References

Technical Support Center: Optimization of HPLC Parameters for Isosalipurposide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of Isosalipurposide using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Peak tailing is a common issue when analyzing phenolic compounds like this compound. It can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to peak tailing.

    • Solution: Add a small amount of acid, such as 0.1% phosphoric acid (H₃PO₄) or trifluoroacetic acid (TFA), to the mobile phase.[1][2] This will suppress the ionization of the silanol groups and minimize these secondary interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[4][5]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[4] If the problem persists, the column may need to be replaced.[5]

Question: My this compound peak is not well-resolved from other components in my sample. How can I improve the resolution?

Answer:

Improving resolution involves optimizing the selectivity, efficiency, and retention factor of your method.[6]

  • Optimize Mobile Phase Composition:

    • Isocratic Elution: If you are using an isocratic method (constant mobile phase composition), try adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.[7] A lower percentage of organic solvent will generally increase retention time and may improve separation from earlier eluting peaks.

    • Gradient Elution: For complex samples, a gradient elution (where the mobile phase composition changes over time) is often more effective.[1][2] You can adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will increase the separation time but can improve resolution.

  • Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve the resolution of co-eluting peaks.

  • Adjust the pH of the Mobile Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[6] Adjusting the pH with a suitable buffer can significantly impact selectivity.

  • Change the Column: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size can provide the necessary change in selectivity.[8]

Question: I am experiencing a drifting baseline in my chromatogram. What could be the cause?

Answer:

A drifting baseline can be caused by several factors:

  • Column Not Equilibrated: The column may not be fully equilibrated with the mobile phase.

    • Solution: Increase the column equilibration time before injecting your sample.[9]

  • Mobile Phase Issues:

    • The mobile phase may be contaminated or improperly mixed.[10] Ensure you are using high-purity solvents and that the mobile phase is well-mixed and degassed.

    • For gradient elution, one of the mobile phase components may be absorbing UV light at the detection wavelength.

  • Detector Lamp Failing: The detector lamp may be nearing the end of its life.

    • Solution: Check the lamp energy and replace it if necessary.[9]

Question: The retention time for this compound is shifting between injections. What is causing this instability?

Answer:

Retention time drift can indicate a problem with the HPLC system or the method parameters.[9]

  • Inconsistent Mobile Phase Composition: The mobile phase may not be prepared consistently between runs.

    • Solution: Prepare a large batch of mobile phase to be used for all injections in a sequence. Ensure it is thoroughly mixed.[9]

  • Fluctuations in Column Temperature: Changes in the column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[9]

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate. This could be due to air bubbles in the system or worn pump seals.

    • Solution: Degas the mobile phase and purge the pump.[9] If the problem persists, the pump seals may need to be replaced.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound separation?

A1: A good starting point for developing a method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with 0.1% phosphoric acid added to the aqueous phase.[1][2] A gradient elution, starting with a lower concentration of acetonitrile and increasing it over time, is often effective for separating this compound from other components in plant extracts.[1][2]

Q2: What detection wavelength should I use for this compound?

A2: Flavonoids like this compound typically have strong UV absorbance. A detection wavelength in the range of 270-280 nm is commonly used and should provide good sensitivity.[1]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable way to confirm the identity of a peak is to compare its retention time and UV spectrum with that of a certified reference standard of this compound. If a standard is not available, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass spectral data to help identify the compound.

Q4: Is this compound stable under typical HPLC conditions?

A4: Chalcones can be susceptible to degradation, particularly isomerization, under certain conditions. It is important to assess the stability of this compound in your sample solvent and mobile phase. Performing forced degradation studies (e.g., exposure to acid, base, and oxidation) can help to develop a stability-indicating method.[11][12]

Data Presentation

Table 1: Reported HPLC Methods for this compound Separation

ParameterMethod 1Method 2
Column Lichrospher RP-18 (7 µm, 250 x 10 mm)Discovery C18
Mobile Phase A Water0.1% Aqueous H₃PO₄
Mobile Phase B AcetonitrileAcetonitrile
Elution Type GradientGradient
Gradient Program 2% to 60% B20% to 50% B in 15 min
Detection Not Specified280 nm
Reference [1][1][2]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol is based on commonly reported methods for the analysis of this compound and related flavonoids.[1][2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 40% B

      • 25-30 min: 40% to 70% B

      • 30-35 min: 70% B

      • 35-40 min: 70% to 10% B

      • 40-50 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh a suitable amount of the plant extract or sample.

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or a mixture of mobile phase A and B).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Visualizations

HPLC_Optimization_Workflow start Define Analytical Goal (e.g., Separate this compound) select_column Select Initial Column (e.g., C18, 5µm) start->select_column select_mp Select Mobile Phase (e.g., ACN/Water + Acid) select_column->select_mp initial_run Perform Initial Run (Gradient Elution) select_mp->initial_run eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) initial_run->eval_chrom good_sep Good Separation? eval_chrom->good_sep Evaluate opt_mp Optimize Mobile Phase (Adjust Gradient, pH, Solvent) opt_mp->initial_run Re-run opt_temp Adjust Column Temperature opt_mp->opt_temp opt_temp->initial_run Re-run good_sep->opt_mp No end Method Optimized good_sep->end Yes

Caption: Workflow for optimizing HPLC parameters for this compound separation.

Troubleshooting_Tree problem HPLC Problem Encountered peak_shape Poor Peak Shape? problem->peak_shape resolution Poor Resolution? retention Retention Time Shift? peak_shape->resolution No tailing Tailing/Fronting peak_shape->tailing Yes resolution->retention No coelution Peaks Co-eluting resolution->coelution Yes drift Drifting RT retention->drift Yes sol_tailing1 Add Acid to Mobile Phase (e.g., 0.1% H3PO4) tailing->sol_tailing1 sol_tailing2 Reduce Sample Load tailing->sol_tailing2 sol_tailing3 Clean/Replace Column tailing->sol_tailing3 sol_res1 Optimize Gradient Slope coelution->sol_res1 sol_res2 Change Organic Solvent (ACN <-> MeOH) coelution->sol_res2 sol_res3 Change Column coelution->sol_res3 sol_drift1 Check Mobile Phase Prep sol_drift2 Use Column Oven sol_drift3 Check Pump/Degas MP

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Isosalipurposide Therapeutic Efficacy through Nanoformulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the therapeutic efficacy of Isosalipurposide (ISPP) through nanoformulation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, characterization, and in vitro/in vivo testing of this compound nanoformulations.

Question/Issue Possible Cause(s) Troubleshooting Steps
Poor Encapsulation Efficiency (%) of this compound 1. Suboptimal formulation parameters: Incorrect drug-to-polymer/lipid ratio, inappropriate solvent/antisolvent selection. 2. This compound properties: Low affinity for the nanoparticle core material. 3. Process parameters: Inadequate mixing speed or time, suboptimal temperature.1. Optimize formulation: Systematically vary the drug-to-carrier ratio. Screen different organic solvents and antisolvents for nanoprecipitation methods. 2. Enhance affinity: For polymeric nanoparticles, consider using a polymer with which ISPP has a higher affinity. For lipid nanoparticles, try different lipid compositions. 3. Adjust process: Increase homogenization speed or sonication time. Ensure the temperature is appropriate for the chosen lipids or polymers.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation: Insufficient stabilizer concentration or inappropriate stabilizer. 2. Ostwald Ripening: Growth of larger particles at the expense of smaller ones over time. 3. Process issues: Slow mixing of solvent and antisolvent, incorrect temperature control.1. Stabilizer optimization: Increase the concentration of the stabilizer (e.g., PVA, Poloxamer, Tween 80). Test different types of stabilizers to find the most effective one for your system. A PDI value below 0.3 is generally considered acceptable for stable and homogeneous systems. 2. Storage conditions: Store nanosuspensions at refrigerated temperatures (4°C) to minimize particle growth. Lyophilization with a suitable cryoprotectant can improve long-term stability. 3. Process control: Ensure rapid and efficient mixing. For temperature-sensitive formulations, use an ice bath during homogenization or sonication.
Low In Vitro Drug Release or Burst Release 1. Strong drug-matrix interaction: High affinity of ISPP for the nanoparticle core, hindering its release. 2. Burst release: A significant portion of the drug is adsorbed on the nanoparticle surface. 3. Inappropriate release medium: The pH or composition of the release medium does not favor drug dissolution.1. Modify nanoparticle composition: Use a polymer with a faster degradation rate or a lipid with a lower melting point to facilitate drug release. 2. Washing step: Incorporate a washing step after nanoparticle formation (e.g., centrifugation and resuspension) to remove surface-adsorbed drug. 3. Optimize release medium: Ensure the release medium has a pH that mimics the target physiological environment. Adding a small amount of surfactant to the release medium can improve the solubility of poorly water-soluble drugs like ISPP.
Inconsistent In Vivo Efficacy Results 1. Poor nanoparticle stability in vivo: Aggregation or rapid clearance by the reticuloendothelial system (RES). 2. Low bioavailability: Insufficient drug release at the target site. 3. Animal model variability: Differences in animal age, weight, or disease state.1. Surface modification: Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect, prolonging circulation time. 2. Controlled release design: Design nanoparticles for sustained release to maintain therapeutic drug concentrations over a longer period. 3. Standardize animal models: Ensure consistency in the animal model used for experiments. Use appropriate positive and negative controls.
Difficulty Reproducing Literature Protocols 1. Undocumented variables: Subtle but critical experimental details may not be fully described in the original publication. 2. Reagent quality: Differences in the source or purity of reagents and polymers.1. Systematic optimization: If direct replication fails, perform a systematic optimization of key parameters (e.g., concentrations, mixing speeds, temperatures). 2. Reagent verification: Ensure that the molecular weight and other specifications of polymers and lipids match those in the original study.

Quantitative Data Summary

The following tables summarize key parameters for the characterization and efficacy of nanoformulations, providing a basis for comparison.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA Nanoparticles 150 - 300< 0.3-15 to -3070 - 90
Chitosan (B1678972) Nanoparticles 200 - 500< 0.5+20 to +4060 - 80
Solid Lipid Nanoparticles (SLNs) 100 - 400< 0.3-10 to -2575 - 95
Nanostructured Lipid Carriers (NLCs) 100 - 300< 0.25-20 to -3580 - 98

Note: These are typical ranges, and actual values will depend on the specific formulation and preparation method. A zeta potential with an absolute value greater than 25 mV is generally indicative of good colloidal stability[1].

Table 2: Comparative In Vivo Bioavailability of Nanoformulations vs. Free Drug (Illustrative Examples)

DrugNanoformulationFold Increase in Bioavailability (Compared to Free Drug)Reference
NisoldipineNLCs2.46[2]
NisoldipineSLNs1.09 (relative to suspension)[2]
Furosemide (B1674285)Nanosuspension1.38 (AUC), 1.68 (Cmax)[3]
Ezetimibe (B1671841)Solid SNEDDSSignificantly higher plasma concentrations[4][5][6]

Note: While specific in vivo data for this compound nanoformulations is not yet widely published, these examples with other poorly soluble drugs demonstrate the potential of nanoformulation to significantly enhance oral bioavailability.

Experimental Protocols

Detailed methodologies for the preparation of common this compound nanoformulations are provided below.

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the nanoparticles in deionized water for immediate use or lyophilize them with a cryoprotectant for long-term storage.

Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
  • Chitosan Solution: Prepare a chitosan solution by dissolving chitosan in a dilute acidic solution (e.g., 1% acetic acid).

  • This compound Loading: Add this compound to the chitosan solution and stir until fully dissolved or dispersed.

  • Cross-linking: Add a cross-linking agent, typically sodium tripolyphosphate (TPP) solution, dropwise to the chitosan-Isosalipurposide solution under constant magnetic stirring.

  • Nanoparticle Formation: Nanoparticles will form spontaneously upon the addition of the TPP solution due to the electrostatic interaction between the positively charged chitosan and the negatively charged TPP.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation and wash them with deionized water.

  • Resuspension or Lyophilization: Resuspend the nanoparticles in deionized water or lyophilize for storage.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Cooling and Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation if necessary.

Visualizations

Signaling Pathway

Isosalipurposide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ISPP This compound (ISPP) CellMembrane Cell Membrane ERK ERK1/2 ISPP->ERK Activates AMPK AMPK ISPP->AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex ERK->Keap1_Nrf2 Phosphorylates AMPK->Keap1_Nrf2 Phosphorylates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to GeneExpression Expression of Antioxidant Genes (e.g., HO-1, GCL) ARE->GeneExpression Induces Cytoprotection Cytoprotection & Reduced Oxidative Stress GeneExpression->Cytoprotection

Caption: this compound (ISPP) activates the Nrf2 signaling pathway.

Experimental Workflow

Nanoformulation_Workflow start Start: this compound & Nano-carrier materials prep Nanoformulation Preparation (e.g., Emulsification, Ionic Gelation) start->prep char Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) prep->char release In Vitro Drug Release Study char->release invitro In Vitro Cell Studies (Cytotoxicity, Cellular Uptake) char->invitro invivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) release->invivo invitro->invivo data Data Analysis & Comparison invivo->data end Conclusion: Enhanced Therapeutic Efficacy data->end

Caption: General workflow for developing and evaluating ISPP nanoformulations.

Logical Relationship

Troubleshooting_Logic problem Problem Encountered (e.g., Low Encapsulation) formulation Hypothesis 1: Suboptimal Formulation problem->formulation process Hypothesis 2: Incorrect Process Parameters problem->process material Hypothesis 3: Poor Material Quality problem->material adjust_form Action: Adjust Drug-Carrier Ratio formulation->adjust_form adjust_proc Action: Modify Mixing Speed/Time process->adjust_proc verify_mat Action: Verify Reagent Specs material->verify_mat re_eval Re-evaluate Outcome adjust_form->re_eval adjust_proc->re_eval verify_mat->re_eval

Caption: A logical approach to troubleshooting nanoformulation experiments.

References

Validation & Comparative

A Comparative Analysis of Isosalipurposide and Quercetin: Antioxidant Capacity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural antioxidants, the flavonoid quercetin (B1663063) and the chalcone (B49325) isosalipurposide present compelling subjects for scientific inquiry. Both compounds, derived from plant sources, exhibit significant potential in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative analysis of their antioxidant capacities, drawing upon available experimental data and elucidating the molecular pathways through which they exert their protective effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed comparison of these two natural compounds.

Quantitative Antioxidant Activity

Direct comparative studies measuring the antioxidant capacity of this compound and quercetin using standardized assays are limited in the current body of scientific literature. However, extensive research has been conducted on quercetin, providing a baseline for its antioxidant efficacy. Data for this compound is primarily focused on its cellular antioxidant effects rather than direct radical scavenging in chemical assays.

Table 1: In Vitro Antioxidant Capacity of Quercetin

AssayIC50 (µg/mL)IC50 (µM)Reference Compound
DPPH Radical Scavenging19.17~63.4Ascorbic Acid
ABTS Radical Scavenging1.89~6.25Gallic Acid, (+)-Catechin, etc.

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. The IC50 values for quercetin can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound (this compound or Quercetin) are prepared in a suitable solvent.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

  • The absorbance of the mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.

  • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the test compound is expressed as equivalents of the standard (e.g., µM Fe(II)/mg of compound).

Signaling Pathways and Mechanisms of Action

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. A key pathway for both is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound and quercetin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

A study has shown that this compound treatment leads to the nuclear translocation of Nrf2 and increases the expression of GCL and HO-1, resulting in elevated intracellular glutathione levels.[1] This activation of the Nrf2 pathway is a crucial mechanism for its cytoprotective effects against oxidative damage.[1]

Quercetin has also been extensively shown to activate the Nrf2-ARE pathway, contributing significantly to its antioxidant and anti-inflammatory properties.[2][3]

In addition to the Nrf2 pathway, quercetin is known to modulate other signaling cascades involved in the oxidative stress response, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Quercetin can inhibit the activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory and pro-oxidant genes.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: Quercetin can modulate various MAPK signaling pathways, such as ERK, JNK, and p38, which are involved in cellular responses to stress.

The following diagrams illustrate the general workflow of the antioxidant assays and the Nrf2 signaling pathway.

experimental_workflow cluster_assays Antioxidant Capacity Assays cluster_steps General Procedure DPPH DPPH Assay Preparation Prepare Reagents & Test Compound Solutions DPPH->Preparation ABTS ABTS Assay ABTS->Preparation FRAP FRAP Assay FRAP->Preparation Reaction Mix Reagents with Test Compound Preparation->Reaction Incubation Incubate for Specific Time Reaction->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition or Reducing Power Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Experimental workflow for antioxidant assays.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound / Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL, etc.) Transcription->Antioxidant_Enzymes

The Nrf2 signaling pathway activation.

Conclusion

Both this compound and quercetin are potent natural compounds with significant antioxidant properties. Quercetin has been extensively studied, and its strong radical scavenging activity is well-documented through various in vitro assays. While direct comparative quantitative data for this compound is lacking, its demonstrated ability to activate the Nrf2 signaling pathway highlights its importance as a cellular protectant against oxidative stress.

For researchers and drug development professionals, both compounds represent valuable leads. Quercetin's well-established direct antioxidant capacity makes it a benchmark compound. This compound, with its profound effect on endogenous antioxidant systems, offers a different but equally important therapeutic strategy, focusing on bolstering the cell's own defense mechanisms. Future research should aim to directly compare the antioxidant capacities of these two compounds under identical experimental conditions to provide a clearer quantitative assessment of their relative potencies.

References

Isosalipurposide: A Comparative Analysis of Its Cytoprotective Efficacy Against Other Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytoprotective efficacy of isosalipurposide and other prominent chalcones. Chalcones, a class of natural compounds, are recognized for their broad spectrum of biological activities, with their cytoprotective effects being a subject of intense research. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a valuable resource for drug discovery and development.

Comparative Efficacy of Chalcones in Cytoprotection

The cytoprotective potential of chalcones is largely attributed to their ability to counteract oxidative stress, a key factor in cellular damage and the progression of numerous diseases. The primary mechanism underpinning this protective effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxifying enzymes, most notably heme oxygenase-1 (HO-1).

It is crucial to note that the direct comparison of IC50 and effective concentration values across different studies should be approached with caution due to variations in cell lines, oxidative stressors, and experimental protocols.

Table 1: Cytoprotective Effects of this compound and Other Chalcones Against Oxidative Stress
CompoundCell LineOxidative StressorAssayEffective Concentration for CytoprotectionKey Findings
This compound HepG2tert-butylhydroperoxide (t-BHP)Cell ViabilityDose-dependent protectionRescued cells from t-BHP-induced cell death.[1]
Isoliquiritigenin HepG2Hydrogen Peroxide (H₂O₂)Cell Viability0-20 µMSignificantly reduced intracellular ROS levels and increased the activity of antioxidant enzymes.[2]
Xanthohumol Human Lung Epithelial Cells (Beas-2B)Not specified (Nrf2 activation)Nrf2-dependent gene expression10 µMPotent activator of Nrf2-regulated antioxidant genes.[3]
Butein Not specified (in vivo)Carbon Tetrachloride (CCl₄)Liver function tests10, 20, 40 mg/kgDose-dependent hepatoprotective effect.
trans-Chalcone HepG2Carbon Tetrachloride (CCl₄) and ParacetamolLiver function tests5, 10, and 20 mg/kg (i.p.)Demonstrated significant reversal of liver damage.[4]
Table 2: Nrf2/HO-1 Pathway Activation by Chalcones
CompoundCell LineAssayEffective Concentration for Nrf2/HO-1 ActivationKey Findings
This compound HepG2Western Blot (Nrf2 nuclear translocation), Reporter Assay (ARE)Not specifiedAugmented nuclear translocation of Nrf2 and increased ARE reporter gene activity.[1]
Isoliquiritigenin HepG2RT-qPCRNot specifiedSignificantly upregulated the mRNA expression of Nrf2 and its downstream antioxidant genes.[2]
Xanthohumol Human Lung Epithelial Cells (Beas-2B)qRT-PCR (GCLM, NQO1)10 µMInduced expression of Nrf2-regulated genes more effectively than sulforaphane.[3]
Butein Not specifiedNot specifiedNot specifiedKnown to activate the Nrf2 pathway.
trans-Chalcone Not specifiedNot specifiedNot specifiedImplied to have antioxidant effects which are often mediated by Nrf2.[4][5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental approaches used to evaluate these chalcones, the following diagrams are provided.

G cluster_0 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Chalcones Chalcones Chalcones->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds to Antioxidant Enzymes (HO-1, etc.) Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant Enzymes (HO-1, etc.) promotes transcription Cytoprotection Cytoprotection Antioxidant Enzymes (HO-1, etc.)->Cytoprotection leads to

Caption: Nrf2 Signaling Pathway Activation by Chalcones.

G cluster_0 Cell Seeding Cell Seeding Pre-treatment with Chalcones Pre-treatment with Chalcones Cell Seeding->Pre-treatment with Chalcones Induction of Oxidative Stress Induction of Oxidative Stress Pre-treatment with Chalcones->Induction of Oxidative Stress MTT Assay MTT Assay Induction of Oxidative Stress->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Experimental Workflow for Cell Viability Assay.

G cluster_0 Cell Treatment with Chalcones Cell Treatment with Chalcones Nuclear & Cytoplasmic Extraction Nuclear & Cytoplasmic Extraction Cell Treatment with Chalcones->Nuclear & Cytoplasmic Extraction Western Blot Western Blot Nuclear & Cytoplasmic Extraction->Western Blot Analysis of Nrf2 Levels Analysis of Nrf2 Levels Western Blot->Analysis of Nrf2 Levels

Caption: Workflow for Nrf2 Nuclear Translocation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of the cytoprotective effects of chalcones.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the chalcone (B49325) compound (e.g., this compound) for a specified period (e.g., 12 hours).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to an oxidative stressor (e.g., 500 µM H₂O₂ or 100 µM t-BHP) for a defined duration (e.g., 4-6 hours).

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nrf2 Nuclear Translocation Assay (Western Blot)

This protocol determines the activation of Nrf2 by assessing its translocation from the cytoplasm to the nucleus.

  • Cell Treatment: Grow cells (e.g., HepG2) in 6-well plates to 80-90% confluency and then treat with the chalcone of interest at various concentrations for different time points.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Lyse the nuclear pellet with a hypertonic buffer to release nuclear proteins.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 or Histone H3 as a nuclear marker and β-actin or GAPDH as a cytoplasmic loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

Heme Oxygenase-1 (HO-1) Induction Assay (ELISA)

This assay quantifies the protein levels of HO-1, a downstream target of Nrf2 activation.

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with different concentrations of the chalcone for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • ELISA Procedure:

    • Use a commercially available HO-1 ELISA kit.

    • Add standards and diluted cell lysates to the antibody-pre-coated microplate wells.

    • Incubate as per the manufacturer's instructions to allow for the binding of HO-1.

    • Add the detection antibody, followed by the HRP-conjugated secondary antibody.

    • Add the TMB substrate solution and incubate until a color develops.

    • Stop the reaction with the provided stop solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm. Calculate the concentration of HO-1 in the samples by interpolating from the standard curve. Normalize the HO-1 concentration to the total protein concentration of the respective sample.

Conclusion

This compound demonstrates significant cytoprotective effects against oxidative stress, primarily through the activation of the Nrf2/HO-1 signaling pathway. While direct quantitative comparisons with other chalcones are limited by the available literature, the collective evidence suggests that many chalcones, including isoliquiritigenin, xanthohumol, and butein, share this common protective mechanism. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate and compare the cytoprotective potential of this compound and other promising chalcone derivatives for therapeutic applications. Further studies employing standardized experimental conditions are warranted to definitively rank the cytoprotective efficacy of these compounds.

References

Unveiling the Analgesic Potential of Isosalipurposide: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the in vivo analgesic effects of Isosalipurposide against well-established drugs, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes pathways and workflows to provide a comprehensive overview.

Executive Summary

This compound, a chalcone (B49325) isolated from Acacia cyanophylla, has demonstrated promising analgesic and anti-inflammatory properties in preclinical studies.[1] While specific quantitative data on the pure compound is limited in publicly available literature, studies on the crude methanolic extract of Acacia cyanophylla, where this compound is a major component, provide valuable insights into its potential efficacy. This guide compares the analgesic effects of this extract with the known analgesic drugs, Diclofenac and Morphine, in established in vivo models of pain. The potential mechanism of action for this compound, likely mediated through the Nrf2 signaling pathway, is also explored.

Data Presentation: Comparative Analgesic Effects

The following tables summarize the quantitative data from in vivo analgesic assays, comparing the efficacy of the methanolic extract of Acacia cyanophylla with Diclofenac and Morphine. It is important to note that the data for Acacia cyanophylla represents the effects of the crude extract and not the purified this compound.

Table 1: Acetic Acid-Induced Writhing Test

This test evaluates peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

TreatmentDose% Inhibition of WrithingAnimal ModelReference
Acacia cyanophylla Methanolic Extract400 mg/kg61.60%Mice[2]
Diclofenac Sodium10 mg/kg71.68%Rats[3]
Diclofenac Sodium20 mg/kg58.47%Mice[4]

Table 2: Hot Plate Test

This method assesses central analgesic activity by measuring the latency of the animal's response to a thermal stimulus. An increase in latency indicates an analgesic effect.

TreatmentDoseMaximum % Increase in Latency / EffectTime PointAnimal ModelReference
Acacia cyanophylla Methanolic Extract400 mg/kg36.98%90 minutesMice[2]
Morphine10 mg/kgSignificant increase in latency30, 60, 90, 120 minMice[5]
Morphine20 mg/kgSignificant increase in latency30, 60, 90, 120 minRats[6][7]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Acetic Acid-Induced Writhing Test

This model is widely used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

  • Animals: Swiss albino mice (20-25 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (e.g., Acacia cyanophylla extract) or standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This test is employed to assess central analgesic activity, primarily mediated by opioid receptors. It measures the reaction time of an animal to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used.

  • Procedure:

    • The basal reaction time of each animal is determined by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compound or a standard drug (e.g., Morphine).

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is indicative of an analgesic effect. The results are often expressed as the mean reaction time at each time point or as a percentage of the maximum possible effect (% MPE).

Mandatory Visualizations

Experimental Workflow for In Vivo Analgesic Assays

G Experimental Workflow for In Vivo Analgesic Assays cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Analgesic Assay cluster_3 Data Collection & Analysis animal_acclimatization Acclimatization of Animals animal_fasting Fasting (if required) animal_acclimatization->animal_fasting animal_grouping Randomization into Groups animal_fasting->animal_grouping control_group Control Group (Vehicle) standard_group Standard Drug Group (e.g., Diclofenac, Morphine) test_group Test Compound Group (this compound) writhing_test Acetic Acid-Induced Writhing Test control_group->writhing_test hot_plate_test Hot Plate Test control_group->hot_plate_test tail_flick_test Tail-Flick Test control_group->tail_flick_test standard_group->writhing_test standard_group->hot_plate_test standard_group->tail_flick_test test_group->writhing_test test_group->hot_plate_test test_group->tail_flick_test data_collection Record Nociceptive Responses writhing_test->data_collection hot_plate_test->data_collection tail_flick_test->data_collection data_analysis Calculate % Inhibition or Latency data_collection->data_analysis statistical_analysis Statistical Analysis data_analysis->statistical_analysis

Caption: Workflow for evaluating in vivo analgesic effects.

Proposed Signaling Pathway for this compound's Analgesic Action

G Proposed Analgesic Signaling Pathway of this compound This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibition nrf2 Nrf2 keap1_nrf2->nrf2 Release are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding antioxidant_genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activation ros_reduction Reduced Oxidative Stress antioxidant_genes->ros_reduction inflammation_reduction Reduced Neuroinflammation ros_reduction->inflammation_reduction analgesia Analgesic Effect inflammation_reduction->analgesia

Caption: this compound's proposed analgesic pathway.

Discussion of Mechanism of Action

The precise molecular mechanisms underlying the analgesic effects of this compound are still under investigation. However, its classification as a chalcone and its known biological activities provide strong indications of its potential pathways.

Chalcones, a class of natural compounds, have been reported to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects. Some chalcones have been shown to interact with the opioid system, suggesting a potential central mechanism of action.

Furthermore, this compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Emerging evidence strongly suggests that Nrf2 activation plays a crucial role in mitigating pain, particularly neuropathic and inflammatory pain. By upregulating endogenous antioxidant defenses, Nrf2 can reduce oxidative stress and neuroinflammation, both of which are key contributors to the generation and maintenance of pain states. Therefore, it is highly plausible that the analgesic effects of this compound are, at least in part, mediated by its ability to activate the Nrf2 pathway, leading to a reduction in the oxidative and inflammatory processes that drive nociception.

Conclusion

While further studies with the pure compound are necessary to definitively quantify its analgesic efficacy, the available data on the methanolic extract of Acacia cyanophylla suggest that this compound is a promising candidate for the development of new analgesic agents. Its potential mechanism of action via the Nrf2 signaling pathway offers a novel therapeutic target for pain management. This guide provides a foundational comparison and detailed protocols to aid researchers in further validating the in vivo analgesic effects of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Isosalipurposide and other structurally related flavonoids. The information is presented to facilitate research and development in the field of flavonoid-based therapeutics. Quantitative data is summarized in tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound and Related Flavonoids

This compound is a chalcone (B49325), a class of compounds that are precursors to flavonoids.[1][2] Chalcones and their flavonoid derivatives are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The biological activity of these compounds is intrinsically linked to their chemical structure, particularly the substitution patterns on their aromatic rings and the presence of the α,β-unsaturated carbonyl system in chalcones.[6][7] This guide focuses on the structure-activity relationships (SAR) of this compound and compares its activity with related flavonoids like naringenin (B18129) chalcone and quercetin (B1663063).

Comparative Biological Activity

The following table summarizes the available quantitative data for the biological activities of this compound and related flavonoids. Direct comparison is facilitated by presenting IC50 values and percentage inhibition from various in vitro and in vivo studies.

Table 1: Comparative Biological Activities of this compound and Related Flavonoids

CompoundBiological ActivityAssayResultReference
This compound AntioxidantDPPH Radical ScavengingIC50: 81.9 µg/mL[8]
Acetylcholinesterase InhibitionIn vitro enzyme assayIC50: 52.04 µg/mL[8]
Anti-inflammatoryCarrageenan-induced paw edema in ratsPromising potential (qualitative)[8]
Naringenin Chalcone Anti-inflammatoryArachidonic acid-induced ear edema in mice42% inhibition at 2% topical application[9][10][11]
Anti-inflammatoryTPA-induced ear edema in miceDose-dependent inhibition[9][10][11]
Quercetin Derivative Anti-inflammatoryCarrageenan-induced paw edema in rats50.3% inhibition at 15 mg/kg[12]
Anti-inflammatoryDextran-induced paw edema in rats52.8% inhibition at 15 mg/kg[12]

Structure-Activity Relationship (SAR)

The biological activities of this compound and related flavonoids are dictated by their structural features. The following diagram illustrates the core chalcone structure and highlights key functional groups that influence its activity.

Caption: Key structural features of chalcones influencing their biological activity.

The anti-inflammatory activity of many chalcones is attributed to their ability to inhibit the NF-κB signaling pathway.[1][2][6] The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, which can covalently interact with nucleophilic residues on proteins like IκB kinase (IKK), thereby inhibiting the downstream activation of NF-κB.[1] The hydroxylation pattern on both aromatic rings (A and B) significantly influences the antioxidant and anti-inflammatory potency.[6] In this compound, the presence of a glycosidic moiety at the C6' position of Ring A affects its solubility and bioavailability, which in turn modulates its biological profile.

Modulation of the NF-κB Signaling Pathway

This compound and related chalcones exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway. This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibits phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

As depicted, pro-inflammatory stimuli like TNF-α activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the expression of various pro-inflammatory genes. This compound, through its α,β-unsaturated carbonyl system, is proposed to inhibit the IKK complex, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[1][2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings presented, detailed protocols for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the in vitro antioxidant activity of a compound.

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • Test compound (this compound or other flavonoids)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or control dilutions to the respective wells.

    • For the blank, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme acetylcholinesterase, which is relevant for neurodegenerative diseases.

  • Principle: This colorimetric method, based on Ellman's reaction, measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate (B84403) buffer (pH 8.0)

    • Test compound

    • Positive control (e.g., Galantamine or Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control solution to each well.

    • Add the AChE solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the rate with the test compound. The IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a local, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Materials:

    • Carrageenan

    • Saline solution

    • Test compound

    • Positive control (e.g., Indomethacin or Diclofenac)

    • Experimental animals (e.g., Wistar rats or Swiss albino mice)

    • Plethysmometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer the test compound or the positive control to the animals (e.g., orally or intraperitoneally) at a predetermined time before the carrageenan injection (e.g., 1 hour).

    • Inject a fixed volume of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

This compound, a naturally occurring chalcone, demonstrates a range of promising biological activities. Its structure, particularly the chalcone backbone and glycosylation, is key to its function. Comparative analysis with other flavonoids reveals that while this compound shows significant antioxidant and acetylcholinesterase inhibitory effects, further quantitative studies are needed to fully elucidate its anti-inflammatory potency relative to other well-characterized flavonoids like quercetin and naringenin chalcone. The provided experimental protocols and SAR insights are intended to serve as a valuable resource for the continued investigation and development of this compound and related compounds as potential therapeutic agents.

References

A Head-to-Head Showdown: Isosalipurposide vs. Resveratrol in Antioxidant Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of antioxidant research, two phenolic compounds, Isosalipurposide and Resveratrol (B1683913), have emerged as significant contenders for therapeutic development. This guide provides a comprehensive, data-driven comparison of their antioxidant capabilities, offering researchers, scientists, and drug development professionals a critical overview of their performance in key antioxidant assays and their underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and Resveratrol has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates greater antioxidant activity. The following table summarizes the available quantitative data from comparative studies.

CompoundAssayIC50 Value (µg/mL)
This compound (as Isobavachalcone)DPPH13.40[1]
ResveratrolDPPH15.54[1]
This compound (as Isobavachalcone)ABTS2.86[1]
ResveratrolABTS2.00[1]
ResveratrolFRAP5.1[2]

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Both this compound and Resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that bolster the endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary target for both compounds.

This compound has been demonstrated to activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.[3][4][5][6]

Resveratrol also potentiates Nrf2 signaling, contributing to its antioxidant effects.[7][8][9][10] One proposed mechanism involves the disruption of the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus and initiate the transcription of genes containing the Antioxidant Response Element (ARE), leading to the production of various antioxidant and detoxification enzymes.[11][12]

Beyond Nrf2, resveratrol is known to modulate other critical signaling pathways, including the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are involved in cellular metabolism, stress resistance, and longevity.

Below is a diagram illustrating the convergent activation of the Nrf2 pathway by both this compound and Resveratrol.

G Convergent Activation of the Nrf2 Signaling Pathway cluster_0 This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Resveratrol Resveratrol Resveratrol->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Convergent Nrf2 pathway activation by this compound and Resveratrol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to a concentration of approximately 0.1 mM.

  • Procedure:

    • Various concentrations of the test compound (this compound or Resveratrol) are prepared.

    • A fixed volume of the DPPH solution is added to each concentration of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • Data Analysis: The percentage of inhibition of the ABTS radical is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • A small volume of the test sample is added to a larger volume of the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

    • The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride, AAPH) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • The test compound is mixed with the fluorescent probe in a microplate.

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard curve of a known antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).

Below is a diagram illustrating the general experimental workflow for these antioxidant assays.

G General Experimental Workflow for Antioxidant Assays start Start prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, or ORAC) start->prep_reagents prep_samples Prepare Test Compound Solutions (this compound & Resveratrol) start->prep_samples mix Mix Reagents and Samples prep_reagents->mix prep_samples->mix incubate Incubate (Time & Temperature as per protocol) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure analyze Calculate % Inhibition / AUC & Determine IC50 / TE measure->analyze end End analyze->end

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

Both this compound and Resveratrol demonstrate significant antioxidant potential through direct radical scavenging and modulation of the Nrf2 signaling pathway. The available data suggests that in DPPH assays, this compound (as isobavachalcone) may have a slight advantage, while in ABTS assays, resveratrol appears to be more potent. However, it is crucial to note the limited availability of direct, head-to-head comparative studies under identical experimental conditions, particularly for FRAP and ORAC assays. Further research is warranted to definitively establish the relative antioxidant efficacy of these two promising natural compounds and to fully elucidate their therapeutic potential.

References

Validating the Safety and Toxicity Profile of Isosalipurposide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalipurposide, a naturally occurring chalcone (B49325), has demonstrated promising therapeutic potential as an anti-inflammatory, analgesic, and gastroprotective agent. As with any compound intended for therapeutic use, a thorough evaluation of its safety and toxicity profile is paramount. This guide provides a comparative analysis of the current understanding of this compound's safety, contextualized with other chalcones and traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Current preclinical data suggests a favorable acute safety profile for this compound, with no signs of acute toxicity observed in animal models. However, comprehensive long-term toxicity, genotoxicity, and carcinogenicity data are not yet publicly available. This guide summarizes the existing safety information for this compound and provides a comparative framework against other relevant compounds to aid researchers in assessing its potential and identifying areas for further investigation.

Acute Toxicity Profile of this compound

An in-vivo study investigating the analgesic, anti-inflammatory, and gastroprotective potentials of a plant extract containing this compound as a major component reported no signs of acute toxicity in animal models. The study was unable to calculate the median lethal dose (LD50), suggesting a very low acute toxicity profile for the extract and, by extension, for this compound.

Table 1: Acute Toxicity Data for this compound

Test ArticleSpeciesRoute of AdministrationObserved Adverse EffectsLD50
Ethyl acetate (B1210297) extract of Acacia cyanophylla flowers (major component: this compound)MiceOralNo signs of acute toxicityNot calculable

Comparative Safety Landscape: this compound vs. Other Chalcones and NSAIDs

A direct comparative toxicological study of this compound against other chalcones or NSAIDs has not been identified in the reviewed literature. The following comparison is based on the known class effects and representative data for these compound categories.

Table 2: Comparative Overview of Safety Profiles

ParameterThis compound (Current Data)Other Chalcones (General Profile)Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (General Profile)
Acute Toxicity Low; LD50 not determinable in one study.Varies depending on the specific chalcone structure.Generally low to moderate, with established LD50 values.
Gastrointestinal Safety Demonstrated gastroprotective effects.Some chalcones show gastroprotective properties, while others may cause irritation.Well-documented risk of gastrointestinal ulcers and bleeding.
Cardiovascular Safety Data not available.Variable; some chalcones may have cardiovascular effects.Increased risk of cardiovascular events (e.g., myocardial infarction, stroke).
Renal Safety Data not available.Limited data available.Known risk of acute kidney injury and chronic kidney disease with long-term use.
Genotoxicity Data not available.Some synthetic chalcones have been investigated for mutagenic potential.Generally considered non-mutagenic, but some can induce chromosomal damage at high concentrations.
Carcinogenicity Data not available.Limited and compound-specific data.Long-term use of some NSAIDs has been associated with an increased risk of certain cancers, while others have shown chemopreventive potential.

Key Experimental Methodologies for Toxicity Assessment

To fully characterize the safety profile of this compound, a battery of standardized toxicological studies is required. The following are detailed methodologies for key experiments that should be conducted.

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Principle: To determine the short-term toxicity of a substance after a single oral dose.

  • Test Animals: Typically female rats or mice.

  • Procedure:

    • A starting dose is administered to a small group of animals.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose for the next group is adjusted up or down.

    • This process is repeated until the dose causing mortality in a certain proportion of animals is identified, or the limit dose is reached without mortality.

  • Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy findings.

Repeated Dose 28-Day (Subacute) and 90-Day (Subchronic) Oral Toxicity Studies (as per OECD Guidelines 407 and 408)
  • Principle: To evaluate the adverse effects of a substance after repeated oral administration over a period of 28 or 90 days.

  • Test Animals: Typically rats.

  • Procedure:

    • The test substance is administered daily at three or more dose levels to groups of animals. A control group receives the vehicle only.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

    • All animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

  • Endpoints: Clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, organ weights, gross pathology, and histopathology.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
  • Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are then plated on a minimal medium lacking the required amino acid.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after incubation.

  • Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473) or In Vitro Micronucleus Test (as per OECD Guideline 487)
  • Principle: To detect structural and numerical chromosomal damage in cultured mammalian cells.

  • Procedure:

    • Cultured mammalian cells are exposed to the test substance with and without metabolic activation.

    • For the chromosomal aberration test, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.

    • For the micronucleus test, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations or micronuclei indicates clastogenic or aneugenic potential.

Carcinogenicity Bioassay (as per OECD Guideline 451)
  • Principle: To evaluate the carcinogenic potential of a substance in a long-term animal study.

  • Test Animals: Typically rats and mice.

  • Procedure:

    • The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

    • Animals are observed for clinical signs and the development of tumors.

    • At the end of the study, a full histopathological examination of all organs and tissues is performed.

  • Endpoint: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comprehensive Toxicity Assessment

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_evaluation Safety & Risk Assessment Ames Ames Test (Mutagenicity) Micronucleus_vivo In Vivo Micronucleus Test Ames->Micronucleus_vivo ChromAb Chromosomal Aberration Test (Clastogenicity/Aneugenicity) ChromAb->Micronucleus_vivo Micronucleus_vitro In Vitro Micronucleus Test (Clastogenicity/Aneugenicity) Micronucleus_vitro->Micronucleus_vivo AcuteTox Acute Toxicity (LD50) SubchronicTox Subchronic Toxicity (28/90-day) AcuteTox->SubchronicTox ChronicTox Chronic Toxicity SubchronicTox->ChronicTox HazardID Hazard Identification SubchronicTox->HazardID Carcinogenicity Carcinogenicity Bioassay ChronicTox->Carcinogenicity ChronicTox->HazardID Carcinogenicity->HazardID Micronucleus_vivo->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization Start Test Substance: This compound Start->Ames Start->ChromAb Start->Micronucleus_vitro Start->AcuteTox

Caption: Workflow for the comprehensive toxicological assessment of a test substance.

Potential Cytoprotective Signaling Pathway of this compound

Based on available literature suggesting cytoprotective effects of this compound against oxidative stress, a potential signaling pathway involved is the Nrf2 pathway.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibition of Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection leads to

Caption: Proposed Nrf2-mediated cytoprotective pathway of this compound.

Conclusion and Future Directions

The currently available data suggests that this compound has a low acute toxicity profile and possesses gastroprotective properties, which is a significant advantage over traditional NSAIDs. However, the lack of comprehensive data on repeated-dose toxicity, genotoxicity, and carcinogenicity represents a critical knowledge gap that must be addressed before its full therapeutic potential can be realized.

Researchers and drug development professionals are encouraged to undertake the standardized toxicological studies outlined in this guide to establish a robust safety profile for this compound. Such data will be essential for regulatory submissions and for making informed decisions about its advancement as a clinical candidate. Direct comparative studies with existing anti-inflammatory agents will also be invaluable in positioning this compound within the current therapeutic landscape.

Cross-validation of different analytical methods for Isosalipurposide quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of Isosalipurposide. The selection of an appropriate analytical method is critical for accuracy and reliability in research, quality control, and pharmacokinetic studies. This document presents a summary of performance data and detailed experimental protocols to assist in selecting the most suitable method for specific analytical requirements.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the quantification of this compound and representative chalcone (B49325) glycosides using HPLC-UV, LC-MS/MS, and HPTLC. It is important to note that while specific data for an HPLC-UV method for this compound is available, validated methods for LC-MS/MS and HPTLC for this specific compound are not readily found in published literature. Therefore, data from validated methods for structurally similar chalcone glycosides are presented as representative examples for LC-MS/MS and HPTLC.

Performance ParameterHPLC-UV (this compound)LC-MS/MS (Representative Chalcone Glycoside)HPTLC (Representative Chalcone Glycoside)Key Advantages of Each Method
Linearity (R²) > 0.999 (typical)> 0.99> 0.99All methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) Typically in the low ng range< 1 ng/mL~50 ng/spotLC-MS/MS offers superior sensitivity, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) Typically in the mid-to-high ng range~1-5 ng/mL~150 ng/spotThe low LOQ of LC-MS/MS allows for precise quantification of very low concentrations.
Precision (%RSD) < 2%< 15%< 2%HPLC-UV and HPTLC often exhibit high precision for less complex samples.
Accuracy (Recovery %) 82.51 ± 2.16% (after SPE)[1]85-115%95-105%All methods provide high accuracy, ensuring the reliability of quantitative results.
Selectivity Moderate to HighVery HighModerateLC-MS/MS provides the highest selectivity due to the specificity of mass transitions.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound.

Cross-Validation_Workflow Workflow for Cross-Validation of Analytical Methods cluster_Preparation Sample and Standard Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation (ICH Guidelines) cluster_Comparison Data Comparison and Method Selection Sample Sample Collection (e.g., Salix Bark) Extraction Extraction of this compound Sample->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS HPTLC HPTLC Analysis Extraction->HPTLC StdPrep Preparation of Standard Solutions StdPrep->HPLC StdPrep->LCMS StdPrep->HPTLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity/Selectivity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Specificity Comparison Comparison of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison Selection Selection of Optimal Method for Intended Purpose Comparison->Selection

Caption: Cross-validation workflow for analytical methods.

Experimental Protocols

Detailed methodologies for HPLC-UV, LC-MS/MS, and HPTLC are provided below. These protocols are based on established methods for the analysis of this compound or related chalcone glycosides.

HPLC-UV Method for this compound Quantification

This method is adapted from a validated procedure for the determination of this compound in the bark of Salix species.[1]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Extract 1 g of dried, pulverized bark with methanol (B129727) (3 x 30 mL) at 60°C for 45 minutes for each extraction.

    • Combine the methanol extracts and concentrate them to 5 mL under reduced pressure.

    • Evaporate 80 µL of the extract to dryness and redissolve in the same volume of 20% acetonitrile (B52724) (ACN).

    • Perform SPE on an RP-18 silica (B1680970) gel column.

    • Elute the fraction containing this compound with 20% ACN in water.

  • Chromatographic Conditions:

    • Column: Discovery C18 (5 µm, 150 x 2.1 mm i.d.)

    • Mobile Phase: A gradient of acetonitrile (ACN) in 0.1% aqueous phosphoric acid.

    • Gradient Program: Increase ACN concentration from 20% to 50% over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Quantification: External standardization using an this compound reference standard.

LC-MS/MS Method for Representative Chalcone Glycoside Quantification
  • Sample Preparation:

    • Extract the powdered plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase as needed.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target chalcone glycoside and internal standard would need to be optimized. For this compound, a potential transition could be m/z 435 -> m/z 273, corresponding to the loss of the glucose moiety.

HPTLC Method for Representative Chalcone Glycoside Quantification

The following is a representative HPTLC method for the quantification of chalcone glycosides, as a specific validated method for this compound is not available.

  • Sample and Standard Preparation:

    • Prepare extracts as described for the LC-MS/MS method.

    • Prepare a series of standard solutions of a representative chalcone glycoside in methanol.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A suitable solvent system, for example, a mixture of ethyl acetate, formic acid, glacial acetic acid, and water. The optimal ratio needs to be determined experimentally.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Densitometric Analysis:

      • Dry the plate after development.

      • Scan the plate using a TLC scanner at the wavelength of maximum absorbance for the chalcone glycoside (e.g., around 360-370 nm).

      • Quantification: Correlate the peak areas of the sample with the calibration curve generated from the standards.

References

A Methodological Guide to Comparing the Bioavailability of Isosalipurposide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalipurposide, a chalcone (B49325) glucoside, holds significant therapeutic promise. However, like many flavonoid compounds, its clinical utility is often hampered by poor oral bioavailability. This guide provides a comparative framework for evaluating different formulation strategies aimed at enhancing the systemic absorption of this compound. Due to the limited availability of direct comparative studies on this compound, this document will utilize pharmacokinetic data from a structurally related chalcone, Isoliquiritigenin (B1662430) (ISL), to illustrate the principles and methodologies of such a comparative analysis. The experimental data and protocols presented herein are intended to serve as a blueprint for designing and conducting preclinical bioavailability studies for novel this compound formulations.

Understanding the Challenge: The Bioavailability of Chalcones

Chalcones like this compound and its aglycone, Isoliquiritigenin, often exhibit low aqueous solubility and are susceptible to first-pass metabolism, leading to poor oral bioavailability. Studies on ISL have shown that its oral bioavailability in rats is less than 50%, which significantly curtails its pharmacological efficacy.[1] Enhancing the bioavailability of these compounds is a critical step in their development as therapeutic agents. Various formulation strategies can be employed to overcome these limitations, including lipid-based formulations, nanoformulations, and solid dispersions.[2][3][4][5][6][7][8]

Comparative Pharmacokinetic Data: An Illustrative Example

To demonstrate a comparative analysis, we present hypothetical pharmacokinetic data for three distinct this compound formulations alongside a standard suspension. The data is modeled on typical outcomes observed when applying bioavailability enhancement technologies to poorly soluble drugs.

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations Following a Single Oral Administration in a Rat Model

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Standard Suspension50150 ± 254.0 ± 0.81200 ± 210100
Lipid-Based (SEDDS)50450 ± 602.0 ± 0.53600 ± 450300
Nano-formulation (SLN)50600 ± 751.5 ± 0.45400 ± 620450
Solid Dispersion50380 ± 502.5 ± 0.63000 ± 380250

Data are presented as mean ± standard deviation and are for illustrative purposes. SEDDS: Self-Emulsifying Drug Delivery System; SLN: Solid Lipid Nanoparticle; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized methodologies are crucial for generating reliable and comparable bioavailability data. The following protocols outline a standard approach for a preclinical comparative bioavailability assessment.

Formulation Preparation
  • Standard Suspension: this compound is micronized and suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Lipid-Based Formulation (SEDDS): this compound is dissolved in a mixture of oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P) to form a pre-concentrate that spontaneously forms an emulsion in aqueous media.

  • Nano-formulation (Solid Lipid Nanoparticles): SLNs are prepared using a hot homogenization and ultrasonication method. This compound is dissolved in a melted lipid matrix (e.g., glyceryl monostearate) and then emulsified in a hot aqueous surfactant solution (e.g., Poloxamer 188). The resulting nanoemulsion is then cooled to form SLNs.[9]

  • Solid Dispersion: A solid dispersion of this compound is prepared by dissolving the compound and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a common solvent, followed by solvent evaporation.

Animal Study Protocol
  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before drug administration with free access to water.

  • Dosing: A single oral dose of each formulation (e.g., 50 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: The concentrations of this compound in the plasma samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Comparative Bioavailability Study

G cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Bioanalysis & Data Processing F1 Standard Suspension Dosing Oral Dosing to Rats F1->Dosing F2 Lipid-Based (SEDDS) F2->Dosing F3 Nano-formulation (SLN) F3->Dosing F4 Solid Dispersion F4->Dosing Sampling Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK Pharmacokinetic Analysis LCMS->PK Result Result PK->Result Comparative Bioavailability Data

Caption: Workflow for a preclinical comparative bioavailability study.

Diagram 2: Logical Relationship of Bioavailability Enhancement

G cluster_problem Bioavailability Challenge cluster_solutions Formulation Strategies cluster_mechanisms Mechanisms of Enhancement cluster_outcome Desired Outcome Problem Poor Aqueous Solubility + First-Pass Metabolism S1 Lipid-Based Formulations Problem->S1 S2 Nano-formulations Problem->S2 S3 Solid Dispersions Problem->S3 M1 Improved Solubilization S1->M1 M3 Bypass First-Pass Metabolism S1->M3 S2->M1 M2 Increased Surface Area S2->M2 S3->M1 Outcome Enhanced Oral Bioavailability M1->Outcome M2->Outcome M3->Outcome

Caption: Strategies to overcome poor oral bioavailability.

Conclusion

The illustrative data and protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of different this compound formulations. By systematically preparing and testing advanced formulations such as lipid-based systems, nano-formulations, and solid dispersions, researchers can identify promising strategies to enhance the oral bioavailability of this compound. Such studies are a critical step in translating the therapeutic potential of this promising natural compound into clinical applications. The methodologies described can be adapted to other poorly soluble drug candidates, serving as a valuable resource for drug development professionals.

References

Benchmarking the Therapeutic Index of Isosalipurposide Against Standard Treatments for Inflammation and Gastric Ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Isosalipurposide, a naturally occurring chalcone (B49325), against standard therapeutic agents for inflammation and gastric ulcers. Due to the limited publicly available preclinical data on this compound, a definitive therapeutic index cannot be calculated at this time. However, this guide compiles the available efficacy and toxicity data for this compound and compares it with established values for standard drugs to offer a preliminary benchmark.

Executive Summary

This compound has demonstrated promising anti-inflammatory and gastroprotective properties in preclinical studies. Its mechanism of action is linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While a precise therapeutic index (TI) for this compound is not yet established, this guide presents the available data alongside the TIs of standard anti-inflammatory drugs (Indomethacin, Diclofenac) and a gastroprotective agent (Omeprazole) to provide a comparative perspective for researchers.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is a critical measure of a drug's safety, representing the ratio between the toxic and effective doses. A higher TI indicates a wider safety margin. The following table summarizes the available data for this compound and standard treatments.

CompoundTherapeutic IndicationLD50 (Oral, Rat) (mg/kg)ED50 (Oral, Rat) (mg/kg)Therapeutic Index (LD50/ED50)
This compound Anti-inflammatory, GastroprotectiveNot availableNot availableNot calculable
Indomethacin (B1671933) Anti-inflammatory12 - 12.58[1][2][3]10 (Carrageenan-induced paw edema)[4][5]~1.2 - 1.26
Diclofenac Anti-inflammatory53 - 240[6][7][8][9][10]5 - 20 (Carrageenan-induced paw edema, dose-dependent)[11][12]~2.65 - 48
Omeprazole (B731) Gastroprotective>4000[13][14][15]~4.1 - 13.7 (HCl/ethanol-induced ulcer, 12-40 µmol/kg)[16]>292 - 976

Note: The ED50 for Omeprazole was converted from µmol/kg to mg/kg assuming a molecular weight of 345.42 g/mol .

Experimental Protocols

The determination of the therapeutic index relies on standardized in vivo and in vitro experiments to ascertain the efficacy and toxicity of a compound.

Determination of Median Lethal Dose (LD50)

The LD50 is a measure of acute toxicity and is typically determined in rodents.

  • Animal Model: Male and female rats are commonly used.

  • Administration: The test compound is administered orally via gavage at increasing doses to different groups of animals.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Calculation: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

Determination of Median Effective Dose (ED50) for Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is widely used to screen for acute anti-inflammatory activity.

  • Animal Model: Rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Drug Administration: The test compound (this compound or standard drug) is administered orally at various doses prior to carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each dose group compared to a control group. The ED50, the dose that causes a 50% reduction in edema, is then determined.

Determination of Median Effective Dose (ED50) for Gastroprotective Activity (HCl/Ethanol-Induced Gastric Ulcer)

This model is used to evaluate the cytoprotective and anti-secretory effects of a compound on the gastric mucosa.

  • Animal Model: Rats are fasted prior to the experiment.

  • Induction of Ulcers: A solution of hydrochloric acid (HCl) in ethanol (B145695) is administered orally to induce gastric lesions.

  • Drug Administration: The test compound is administered orally at different doses before the induction of ulcers.

  • Assessment of Lesions: After a set period, the animals are euthanized, and their stomachs are removed and examined for the presence and severity of gastric lesions. The ulcer index is calculated based on the number and size of the lesions.

  • Calculation: The percentage of inhibition of ulcer formation is determined for each dose group relative to a control group. The ED50, the dose that provides 50% protection against ulcer formation, is then calculated.

Signaling Pathways and Mechanisms of Action

Nrf2 Signaling Pathway

This compound is known to exert its cytoprotective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[17][18][19]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in the production of enzymes that detoxify reactive oxygen species (ROS) and protect the cell from damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Activates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_inactive Nrf2 (Inactive) Keap1_Nrf2->Nrf2_inactive Dissociation Keap1->Nrf2_inactive Targets for Degradation Ub Ubiquitin Nrf2_inactive->Ub Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cell Protection & Detoxification Antioxidant_Genes->Cell_Protection NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits IkB_P p-IκB IkB->IkB_P NFkB_inactive->IkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation Proteasome Proteasome Degradation IkB_P->Proteasome DNA DNA NFkB_active->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation TI_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_calculation Calculation Cell_Viability Cell Viability Assays (e.g., MTT) IC50 Determine IC50 Cell_Viability->IC50 Efficacy Efficacy Studies (e.g., Carrageenan Paw Edema, HCl/Ethanol Ulcer) IC50->Efficacy Inform Dose Selection ED50 Determine ED50 Efficacy->ED50 TI Therapeutic Index (LD50 / ED50) ED50->TI Toxicity Acute Toxicity Studies LD50 Determine LD50 Toxicity->LD50 LD50->TI

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isosalipurposide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Isosalipurposide, a plant metabolite and antioxidant. The following protocols are based on general laboratory safety standards and chemical waste management principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.

This compound: Key Safety and Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular FormulaC₂₁H₂₂O₁₀[3][4]
Molecular Weight434.39 g/mol [3][4]
CAS Number4547-85-7[3][4]
AppearanceSolid (likely)
SolubilitySoluble in water (estimated at 2637 mg/L @ 25 °C)[5]
StorageShort term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[6]

Standard Operating Procedure for this compound Disposal

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste[2]. Never dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste : Unless specifically confirmed to be non-hazardous by your institution's EHS department, treat all this compound waste as hazardous chemical waste[7]. This includes the pure compound, solutions containing this compound, and any contaminated materials such as gloves, filter paper, and pipette tips[2].

  • Segregate Waste Streams : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions[8]. Do not mix solid and liquid waste[8].

Step 2: Containerization and Labeling
  • Use Appropriate Containers : Collect this compound waste in a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred for chemical waste[9].

  • Proper Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the container, including any solvents[2][10]. Indicate the approximate quantities or concentrations.

Step 3: Storage
  • Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[10]. This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Safe Storage Conditions : The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight. Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks[8].

Step 4: Disposal Request and Pickup
  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup[9]. Do not attempt to transport the waste outside of the laboratory yourself unless you are trained and authorized to do so.

  • Documentation : Complete any required waste pickup forms or documentation as per your institution's procedures.

Step 5: Spill Management
  • Small Spills : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and place it in the designated hazardous waste container for this compound[2].

  • Large Spills : For larger spills, evacuate the immediate area and notify your institution's EHS department immediately[2].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G This compound Disposal Workflow A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B Segregated Waste E Spill Management A->E C Step 3: Secure Storage in Lab B->C Labeled Container B->E D Step 4: EHS Pickup Request C->D Ready for Disposal C->E D->E Contingency

Caption: A flowchart outlining the key stages for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and maintaining regulatory compliance.

References

Essential Safety and Logistical Information for Handling Isosalipurposide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Isosalipurposide, a plant metabolite and antioxidant. Adherence to these procedures is critical for mitigating risks and ensuring the integrity of research.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific Requirements
Eye Protection Wear safety glasses with side-shields or tightly fitting safety goggles.[1][2]
Hand Protection Handle with impervious gloves (e.g., nitrile rubber).[1]
Body Protection Wear a lab coat or other protective clothing.[1]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.[1][2]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural guidance for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated place.[1]

2. Preparation for Use:

  • Work in a designated area with adequate ventilation, such as a chemical fume hood, to avoid inhalation of dust.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

3. Handling and Use:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

4. Spills and Accidental Exposure:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]

  • If swallowed: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

  • For spills, collect the material mechanically and place it in a suitable container for disposal. Avoid generating dust.[1]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Assemble necessary equipment and materials B->C D Carefully weigh or measure this compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work surfaces and equipment E->F Procedure complete G Dispose of waste in designated containers F->G H Remove and properly dispose of/clean PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosalipurposide
Reactant of Route 2
Reactant of Route 2
Isosalipurposide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。